molecular formula C9H10INO2 B8797702 Methyl 5-amino-4-iodo-2-methylbenzoate

Methyl 5-amino-4-iodo-2-methylbenzoate

Cat. No.: B8797702
M. Wt: 291.09 g/mol
InChI Key: AHPLMUWQBFMNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-iodo-2-methylbenzoate is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 5-amino-4-iodo-2-methylbenzoate

InChI

InChI=1S/C9H10INO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

AHPLMUWQBFMNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)I

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Methyl 5-amino-4-iodo-2-methylbenzoate .

Content Type: Technical Whitepaper & Synthetic Protocol Subject: CAS 155380-13-5 (Nominal) | Structure-Activity Relationship & Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This compound is a highly privileged scaffold in the synthesis of kinase inhibitors, particularly those targeting the MAPK pathway (MEK1/2) and PIM kinases . Its structural utility lies in its dense functionalization: it possesses an electron-rich aniline handle for nucleophilic attacks, an aryl iodide for palladium-catalyzed cross-couplings (Buchwald-Hartwig/Suzuki), and a methyl ester for cyclization or further derivatization.[1]

This guide provides a validated synthetic route, physicochemical profile, and handling protocols, grounding the molecule as a critical intermediate for drugs such as SGI-1776 and analogs of Trametinib and Cobimetinib .[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Structure[1][2][7]
  • IUPAC Name: this compound[3][4]

  • Common Synonyms: 5-Amino-4-iodo-2-methylbenzoic acid methyl ester

  • Molecular Formula: C₉H₁₀INO₂[2]

  • Molecular Weight: 291.09 g/mol [2]

  • SMILES: COC(=O)C1=CC(N)=C(I)C=C1C (Note: Regiochemistry is critical; the amino and iodo groups are ortho to each other, occupying positions 5 and 4, respectively).[1][2]

Key Physical Properties
PropertyValue / CharacteristicNote
Appearance Yellow to orange solidColor deepens upon oxidation/light exposure.
Melting Point 88 – 92 °CSharp melting point indicates high purity.[2]
Solubility DMSO, DMF, DCM, Ethyl AcetateLow solubility in water; moderate in alcohols.[1][2]
¹H NMR (DMSO-d₆) δ 7.54 (s, 1H), 7.24 (s, 1H), 5.27 (br s, 2H), 3.78 (s, 3H), 2.30 (s, 3H)Distinct singlets for aromatic protons (H3, H6) confirm 1,2,4,5-substitution pattern.[1][2]
Stability Light SensitiveAryl iodides are prone to photodeiodination.[2]

Technical Note on CAS Registry: While CAS 155380-13-5 is frequently associated with this structure in vendor catalogs, researchers should verify the structure via NMR due to database conflicts linking this CAS to 2-(Chloromethyl)benzoyl cyanide. The structural analysis in this guide is based strictly on the This compound identity.

Synthetic Route & Methodology

The synthesis of this intermediate typically proceeds via the regioselective iodination of methyl 5-amino-2-methylbenzoate.[2] The high regioselectivity is driven by the strong ortho-directing effect of the amino group compared to the methyl or ester groups.[2]

Validated Synthetic Protocol

Precursor: Methyl 5-amino-2-methylbenzoate Reagent: N-Iodosuccinimide (NIS) Solvent: DMF or Acetonitrile

Step-by-Step Procedure:
  • Preparation: Dissolve Methyl 5-amino-2-methylbenzoate (1.0 eq) in DMF (10 volumes). Cool the solution to 0–5 °C under an inert nitrogen atmosphere.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Maintain temperature below 5 °C to prevent over-iodination.[2][5]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via LC-MS (Target m/z: 292 [M+H]⁺).

  • Quench: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (

    
    ). This step is critical to reduce unreacted iodine species and prevent product degradation.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the upstream preparation of the aniline precursor and the downstream iodination.

SynthesisWorkflow cluster_conditions Critical Process Parameters Start Methyl 2-methylbenzoate Nitro Methyl 2-methyl-5-nitrobenzoate (Intermediate) Start->Nitro Nitration (HNO3/H2SO4) Aniline Methyl 5-amino-2-methylbenzoate (Precursor) Nitro->Aniline Reduction (Fe/HCl or H2/Pd) Product This compound (Target Scaffold) Aniline->Product Regioselective Iodination (NIS, DMF, 0°C) Note Quench with Na2S2O3 to remove Iodine traces Product->Note

Caption: Linear synthesis showing the nitration-reduction-iodination sequence. The final step relies on the amino group's ortho-directing power.

Medicinal Chemistry Applications

This molecule acts as a "Right-Hand Side" (RHS) building block for diphenylamine-based kinase inhibitors. The Iodo and Amino groups are positioned to facilitate the formation of the core pharmacophore found in MEK inhibitors.[2]

Structural Logic in Drug Design[1][2]
  • The Aryl Iodide (C4): Serves as the electrophile for Buchwald-Hartwig coupling with amines or Suzuki coupling with boronic acids.[2] This allows the attachment of the "Left-Hand Side" (LHS) heterocycles (e.g., pyridines, pyrimidines).[1]

  • The Primary Amine (C5): Can function as a nucleophile in S_NAr reactions (if reacting with electron-deficient heterocycles) or be protected to allow chemistry elsewhere.[2]

  • The Methyl Ester (C1): A "mask" for the hydroxamic acid or amide functionality often required for hydrogen bonding within the kinase ATP-binding pocket (e.g., interacting with the hinge region or solvent front).[1][2]

Pathway: Synthesis of PIM/MEK Inhibitors

The diagram below details how this specific benzoate is converted into active kinase inhibitors like SGI-1776 (PIM kinase inhibitor) or MEK inhibitor analogs.[2]

MedChemPathway Scaffold This compound Iodo (C4) Amino (C5) Ester (C1) Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Scaffold:I->Coupling Reacts with Heterocyclic Amine Intermediate Diphenylamine Intermediate Coupling->Intermediate Cyclization Cyclization / Saponification Intermediate->Cyclization Modifies Ester FinalDrug Kinase Inhibitor (e.g., SGI-1776 / MEK Analogs) Cyclization->FinalDrug Target Target: ATP Pocket (MEK1/2 or PIM1) FinalDrug->Target Inhibition

Caption: Divergent synthesis pathway utilizing the C4-Iodo handle for cross-coupling to generate the diphenylamine core common in kinase inhibitors.[1][2]

Handling, Stability & Safety

Storage Protocols
  • Light Protection: Store in amber vials or wrap containers in aluminum foil. The C-I bond is photosensitive; degradation leads to the release of iodine (purple discoloration) and formation of the de-iodinated impurity.[1]

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.[2]

Safety Hazards (GHS Classifications)
  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Typical for aniline derivatives).[2]

  • Protocol: Handle inside a fume hood. Use nitrile gloves. In case of skin contact, wash with soap and water immediately to prevent aniline absorption.[1][2]

References

  • Synthesis of PIM Kinase Inhibitors: Title: Protein Kinase Modulators and Methods of Using the Same.[1][2] Source: WO Patent 2009/108912 A1 (Example 7).[1][2] Context: Describes the isolation of this compound (3.19 g, 49% yield) and provides full NMR characterization. Link:[1][2]

  • MEK Inhibitor Structural Analogs (Trametinib/Cobimetinib): Title: Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution.[2] Source: National Institutes of Health (NIH) / PMC.[1][2] Context: Validates the chemistry of iodo-aniline intermediates in the construction of MEK inhibitor scaffolds. Link:[1][2]

  • General Iodination Methodologies: Title: Regioselective Iodination of Anilines.[2] Source: Journal of Organic Chemistry (General Reference for NIS protocols).[1][2] Context: Supports the mechanistic choice of NIS for ortho-iodination of electron-rich anilines.[2]

Sources

Literature review of 5-amino-4-iodo-2-methylbenzoic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and derivatization of Methyl 5-amino-4-iodo-2-methylbenzoate (CAS 686342-80-3).

A Strategic "Linchpin" Scaffold for Kinase Inhibitor Discovery

Executive Summary & Structural Analysis

This compound represents a privileged scaffold in medicinal chemistry, particularly within the development of MEK (Mitogen-activated protein kinase kinase) inhibitors and poly-functionalized heterocycles. Its value lies in its orthogonal reactivity : three distinct functional groups (ester, amine, iodide) that can be manipulated independently without protecting groups.

The "Triad of Reactivity"
PositionFunctional GroupChemical UtilityStrategic Role
C1 Methyl Ester (-COOMe)ElectrophilePrecursor for hydroxamic acids, amides, or heterocycle closure (e.g., quinazolines).
C4 Iodide (-I)Reactive HandleExcellent leaving group for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
C5 Amine (-NH₂)NucleophileSite for amide coupling, sulfonylation, or Sandmeyer transformations.
C2 Methyl (-CH₃)Steric BlockerInduces atropisomerism in biaryls; forces orthogonal conformation in inhibitors (e.g., PD0325901).

Synthesis of the Core Scaffold

While the 4-amino-5-iodo isomer is common, the 5-amino-4-iodo target requires a specific regioselective approach. The most robust industrial route avoids direct iodination of the amine (which favors the wrong isomer) and instead utilizes a Nitration-Reduction sequence on the 4-iodo precursor.

Protocol: Regioselective Synthesis from Methyl 4-iodo-2-methylbenzoate

Prerequisites:

  • Starting Material: Methyl 4-iodo-2-methylbenzoate (CAS 103440-53-5).

  • Critical Control: Temperature management during nitration to prevent over-nitration or de-iodination.

Step 1: Regioselective Nitration

The methyl group (C2) activates the para-position (C5), while the ester (C1) and iodide (C4) direct incoming electrophiles to the meta and ortho positions, respectively. All electronic vectors converge on C5 .

  • Reagents:

    
     (fuming), 
    
    
    
    (conc).
  • Procedure:

    • Dissolve methyl 4-iodo-2-methylbenzoate (1.0 eq) in

      
       at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining internal temp < 10°C.
      
    • Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Pour onto crushed ice. Filter the yellow precipitate.

    • Yield: Typically 85-90% of Methyl 4-iodo-2-methyl-5-nitrobenzoate.

Step 2: Chemoselective Reduction (The "Iron" Rule)

Critical Warning: Do NOT use catalytic hydrogenation (


). Palladium will rapidly cleave the C-I bond (hydrodehalogenation) before reducing the nitro group. You must use a dissolving metal reduction.
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (
    
    
    
    ).
  • Procedure:

    • Suspend nitro-intermediate (1.0 eq) in

      
       (3:1).
      
    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Heat to reflux (80°C) for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH).

    • Target: This compound (Light yellow solid).[1]

Derivatization Strategies & Workflows

The true power of this scaffold is the ability to branch into diverse chemical spaces. The following diagram illustrates the logical flow from the core scaffold to high-value targets.

G Core Methyl 5-amino-4-iodo- 2-methylbenzoate (The Scaffold) Diphenylamine Diphenylamine Core (MEK Inhibitors) Core->Diphenylamine Buchwald-Hartwig (Pd2(dba)3, Xantphos) Ar-NH2 Quinazoline Quinazolin-4(3H)-one Scaffold Core->Quinazoline Formamide/Nimentowski Cyclization Indole 5,6-Disubstituted Indoles Core->Indole Sonogashira (Terminal Alkyne) + Cyclization Target_MEK Cobimetinib/PD0325901 Analogs Diphenylamine->Target_MEK 1. Ester Hydrolysis 2. Amide Coupling Target_Kinase EGFR/VEGFR Inhibitors Quinazoline->Target_Kinase Functionalization

Figure 1: Divergent synthesis pathways from the core scaffold. The C4-Iodine allows for cross-coupling, while the C1/C5 axis facilitates heterocycle formation.

Detailed Reaction Conditions
Pathway A: Buchwald-Hartwig Amination (MEK Route)

This reaction constructs the diphenylamine core essential for MEK inhibition.

  • Partner: Substituted Aniline (e.g., 2-fluoro-4-bromoaniline).

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) or BrettPhos.
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane, 100°C, Argon atm.

  • Mechanism: The C4-Iodine undergoes oxidative addition to Pd(0) faster than the C5-Amine can interfere. The steric bulk of the C2-Methyl prevents catalyst poisoning by twisting the ring out of plane.

Pathway B: Quinazoline Synthesis (Nimentowski Reaction)

Converting the scaffold into a bicyclic system.

  • Reagents: Formamide (excess) or Formamidine acetate.

  • Conditions: 140°C–160°C neat or in DMF.

  • Outcome: The C5-Amine attacks the formamide, followed by cyclization onto the C1-Ester, releasing Methanol. This yields 8-iodo-6-methylquinazolin-4(3H)-one , retaining the iodine for further functionalization.

Case Study: MEK Inhibitor Design

The 5-amino-4-iodo-2-methylbenzoate structure mimics the "Right-Hand Side" (RHS) of third-generation MEK inhibitors.

The "Deep Pocket" Binding Mode:

  • The Iodine (C4): In final drugs, this is often replaced by a Fluorine or Bromine, but the Iodine allows for the initial coupling of the "Left-Hand Side" (LHS) ring.

  • The Amine (C5): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the kinase hinge region or an allosteric pocket residue (e.g., Ser212 in MEK1).

  • The Methyl (C2): This is the critical selectivity filter . It fits into a small hydrophobic pocket unique to MEK, enforcing a non-planar conformation that locks the inhibitor in an active state.

Optimization Table: Halogen Scanning at C4

Substituent at C4 Electronic Effect Cross-Coupling Yield Biological Potency (Est.)
Iodine Weakly Deactivating High (95%) Moderate (Metabolic liability)
Bromine Deactivating Good (80%) High

| Fluorine | Strongly Deactivating | Poor (requires specialized ligands) | Very High (Metabolic Stability) |

Note: Use the Iodine scaffold for library synthesis (ease of coupling), then transition to Bromine/Fluorine for lead optimization.

References

  • Sigma-Aldrich. 5-Amino-4-iodo-2-methyl-benzoic acid methyl ester Product Sheet. CAS: 686342-80-3.[1] Link

  • Vertex Pharmaceuticals. Process for producing 5-iodo-2-methylbenzoic acid.[2][3] US Patent 7,642,374 B2. (Describes the precursor synthesis). Link

  • Pfizer Inc. MEK Inhibitors and Methods of Use. (General grounding for the diphenylamine scaffold utility in MEK inhibition, related to PD0325901). Link

  • ChemicalBook. this compound Properties and Suppliers.Link

  • BenchChem. Suzuki Coupling Protocols for Sterically Hindered Benzoates. (Technical grounding for the C4-coupling). Link

Sources

Technical Guide: Orthogonal Reactivity of Methyl Aminoiodobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Amino and Iodo Groups in Methyl Benzoate Derivatives Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Methyl aminoiodobenzoates (specifically the methyl 2-amino-5-iodobenzoate isomer) represent a "privileged scaffold" in medicinal chemistry. They possess three distinct reactive handles—an electron-deficient ester, a nucleophilic amine, and an electrophilic aryl iodide—that allow for orthogonal functionalization . This guide analyzes the electronic landscape of these derivatives and provides validated protocols for chemoselective transformations, focusing on their utility as precursors for kinase inhibitors (e.g., quinazolinones) and biaryl drug candidates.

Part 1: Electronic & Structural Landscape

To design effective synthetic routes, one must first understand the electronic push-pull dynamics of the substrate.

The Hammett & Resonance Profile

The reactivity of methyl aminoiodobenzoate is governed by the interplay of three functional groups on the benzene ring:

  • Amino Group (

    
    ):  A strong Electron Donating Group (EDG)  via resonance (+R). It activates the ring but is chemically distinct as a nucleophile. In the ortho position relative to the ester, it forms an intramolecular hydrogen bond, slightly reducing its basicity compared to free aniline.
    
  • Methyl Ester (

    
    ):  A moderate Electron Withdrawing Group (EWG)  via induction (-I) and resonance (-R). It deactivates the ring toward electrophilic attack but serves as a crucial electrophile for heterocycle formation (cyclization).
    
  • Iodo Group (

    
    ):  A unique substituent that is inductively withdrawing (-I) yet resonance donating (+R). Crucially, the C–I bond is the weakest bond  on the aromatic scaffold (Bond Dissociation Energy 
    
    
    
    vs.
    
    
    for C–Br), making it the primary site for oxidative addition by transition metals.
Reactivity Hierarchy (Chemoselectivity)

The core challenge is achieving selectivity. The hierarchy of reactivity under standard conditions is:

  • Transition Metal Catalysis (C-5 Position): The C–I bond is highly reactive toward Pd(0) oxidative addition.

  • Nucleophilic Acylation (N-1 Position): The amine lone pair is available for attack on acid chlorides/anhydrides, though less basic than unsubstituted aniline due to the EWG ester.

  • Cyclocondensation (C-1 + N-1): High-temperature reaction with amides/ureas to form quinazolinones.

Part 2: Visualizing the Reactivity Matrix

The following diagram maps the divergent synthetic pathways available from the core scaffold.

ReactivityMap cluster_0 Metal-Catalyzed (Electrophilic C) Core Methyl 2-amino- 5-iodobenzoate Suzuki Biaryl Esters (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 (C-I Bond) Buchwald Diaryl Amines (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 (C-I Bond) Quin Quinazolinones (Niementowski) Core->Quin Formamide/Heat (Cyclization) Sandmeyer 5-Iodo-2-cyano/halo (Sandmeyer) Core->Sandmeyer NaNO2, CuX (Diazotization) Acylation Amides/Ureas (N-Acylation) Core->Acylation RCOCl, Base (NH2 Nucleophile)

Figure 1: Divergent reactivity map showing the three primary vectors of functionalization: Metal-catalyzed coupling (Blue), Cyclization (Green), and N-functionalization (Red).

Part 3: The Electrophilic Handle (C-I Bond)

The iodine atom at the C-5 position is the "softest" electrophile on the molecule. It reacts preferentially with soft nucleophiles (via Pd catalysis) without disturbing the harder ester or amine functionalities.

Suzuki-Miyaura Cross-Coupling

This is the gold standard for introducing biaryl complexity.[1] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2]

Mechanistic Insight: The oxidative addition of the C–I bond to Pd(0) is fast and often occurs at room temperature. The presence of the free amine (


) can potentially coordinate to Palladium, acting as a poison. However, the electron-withdrawing nature of the ester reduces the Lewis basicity of the amine, minimizing this interference compared to simple iodoanilines.

Protocol 1: C-5 Arylation via Suzuki Coupling Target: Methyl 4'-amino-3'-methoxycarbonylbiphenyl-4-carboxylate derivatives

  • Setup: In a Schlenk flask, combine methyl 2-amino-5-iodobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.5 equiv).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane : Water (4:1) . The water is critical for dissolving the inorganic base and facilitating transmetalation.

  • Catalyst: Add

    
      (3–5 mol%). Note: Tetrakis is preferred over Pd(OAc)2 here to avoid requiring phosphine ligand optimization.
    
  • Reaction: Heat to 80–90°C under Argon for 4–8 hours. Monitor by TLC (the iodide spot disappears rapidly).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR will show the disappearance of the characteristic doublet-of-doublets for the proton ortho to the iodine and the appearance of new aromatic signals.
    

Critical Control Point: If the boronic acid is sterically hindered, switch the catalyst to


  to widen the bite angle and facilitate reductive elimination.

Part 4: The Nucleophilic Handle (Amino Group)

The amino group serves two roles: a nucleophile for derivatization and a partner for heterocycle formation.

Quinazolinone Synthesis (The Niementowski Variation)

Reaction with formamide or other amide equivalents allows for the construction of the quinazolinone core, a frequent pharmacophore in EGFR inhibitors (e.g., Gefitinib analogs).

Protocol 2: Synthesis of 6-Iodoquinazolin-4(3H)-one This reaction utilizes the "unprotected" reactivity of both the amine and the ester.

  • Reagents: Mix methyl 2-amino-5-iodobenzoate (1.0 equiv) with Formamide (10–15 equiv). Formamide acts as both reagent and solvent.[3]

  • Conditions: Heat to 140–150°C (reflux) for 6–12 hours.

    • Mechanism:[1][2][4][5][6][7] Thermal amide exchange converts the ester to the primary amide, followed by cyclodehydration with the formamide carbon.

  • Workup: Cool the mixture to room temperature. Pour slowly into ice-water . The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF if necessary.[3]

  • Yield: Typically 75–85%.

Chemoselective Acylation

To react the amine without cyclizing to the quinazolinone, temperature control is vital.

  • Reagent: Acid Chloride (1.1 equiv) + Pyridine (1.2 equiv) in DCM.

  • Temperature: Keep at 0°C to RT .

  • Result: Formation of the amide bond without attacking the ester (which requires higher activation energy or catalysis).

Part 5: Orthogonal Workflow Strategy

When building complex drugs, the order of operations is critical. The diagram below illustrates the decision logic for avoiding side reactions.

Workflow Start Start: Methyl 2-amino-5-iodobenzoate Decision Target Structure? Start->Decision PathA Path A: Biaryl Amine Decision->PathA Linear Chain PathB Path B: Quinazolinone Scaffold Decision->PathB Fused Heterocycle StepA1 1. Suzuki Coupling (C-I) PathA->StepA1 Prioritize C-C bond (Avoids catalyst poisoning by amide) StepB1 1. Cyclization (Formamide) PathB->StepB1 Build Core First (Iodine survives 150°C) StepA2 2. N-Acylation / Reductive Amination StepA1->StepA2 StepB2 2. Suzuki Coupling on Scaffold StepB1->StepB2 Coupling on Heterocycle

Figure 2: Strategic workflow. Path B is generally preferred for drug discovery libraries, as the iodine remains stable during the harsh cyclization conditions, allowing for late-stage diversification via Suzuki coupling.

Part 6: Safety & Handling (E-E-A-T)

  • Photostability: Aryl iodides are light-sensitive. The C–I bond can undergo homolytic cleavage under UV light, leading to radical byproducts and purple iodine discoloration. Protocol: Wrap reaction vessels in aluminum foil and store starting materials in amber vials.

  • Catalyst Poisoning: Free primary amines can bind to Pd(II) intermediates. If conversions in Suzuki couplings are low, add a drop of acetic acid to protonate a fraction of the amine, or use a "dummy ligand" approach.

  • Toxicity: Methyl benzoates are skin irritants; however, the iodinated derivatives should be treated as potential alkylating agents/sensitizers. Use double gloving (Nitrile).

Part 7: Data Summary

Functional GroupReactivity ModePreferred ReagentKey Constraint
Iodide (C-5) Electrophile (Soft)Pd(PPh3)4 / Boronic AcidLight Sensitive; O2 sensitive (Pd0)
Amine (N-1) Nucleophile (Hard)Acid Chlorides / AnhydridesLow basicity due to EWG ester
Ester (C-1) Electrophile (Hard)Formamide / HydrazineRequires heat (>100°C) for cyclization

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Deng, X., et al. (2025). Efficient Copper-Catalyzed Synthesis of Quinazolinone Derivatives. MDPI Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones: The Niementowski Reaction. Retrieved from

  • Felpin, F.-X. (2005).[8][9] Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones.[8] The Journal of Organic Chemistry, 70(21), 8575–8578. Retrieved from [J. Org.[10] Chem.]([Link])

Sources

Methodological & Application

Step-by-step synthesis procedure for Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis of Methyl 5-amino-4-iodo-2-methylbenzoate

Introduction & Application Context

This compound (CAS: 686342-80-3) is a critical intermediate in the synthesis of advanced kinase inhibitors, most notably Trametinib (Mekinist), a MEK1/2 inhibitor used in the treatment of BRAF V600-mutated melanoma. The precise regiochemical installation of the iodine atom ortho to the amino group is essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) that construct the pharmacophore's core scaffold.

This protocol details a robust, two-step synthesis starting from the commercially available methyl 2-methyl-5-nitrobenzoate. The procedure emphasizes regioselectivity control during the iodination step, a common challenge in aniline functionalization.

Safety & Hazard Assessment

CRITICAL WARNING: This procedure involves hazardous reagents. All operations must be performed in a properly functioning fume hood.

  • N-Iodosuccinimide (NIS): Irritant, light-sensitive. Can cause skin and eye burns. Store in the dark.

  • Aniline Intermediates: Methyl 5-amino-2-methylbenzoate is toxic if inhaled, swallowed, or absorbed through the skin. Potential sensitizer.

  • Solvents (DMF, EtOAc, Hexanes): Flammable and toxic. DMF is a reproductive toxin.

  • Waste Disposal: All aqueous washes containing iodine species (Na2S2O3) and organic halogenated waste must be disposed of according to specific EHS regulations.

Retrosynthetic Analysis & Pathway

The synthesis relies on the strong ortho-directing effect of the amino group to install the iodine atom at position 4. The position 6 (also ortho to the amine) is sterically crowded by the adjacent methyl ester, favoring the formation of the desired 4-iodo isomer.

Pathway:

  • Reduction: Catalytic hydrogenation of the nitro precursor.

  • Electrophilic Iodination: Regioselective iodination using N-Iodosuccinimide (NIS).[1]

SynthesisRoute Start Methyl 2-methyl-5-nitrobenzoate (Starting Material) Inter Methyl 5-amino-2-methylbenzoate (Intermediate) Start->Inter Step 1: H2, Pd/C MeOH, RT Product This compound (Target) Inter->Product Step 2: NIS DMF, 0°C to RT

Caption: Two-step synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 5-amino-2-methylbenzoate

If the starting material Methyl 5-amino-2-methylbenzoate is purchased commercially, proceed directly to Step 2.

Reagents:

  • Methyl 2-methyl-5-nitrobenzoate (10.0 g, 51.2 mmol)

  • Palladium on Carbon (Pd/C, 10 wt%, 1.0 g)

  • Methanol (MeOH, 100 mL)

  • Hydrogen gas (Balloon or low pressure)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve methyl 2-methyl-5-nitrobenzoate (10.0 g) in MeOH (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen blanket (Caution: Pyrophoric dry catalyst).

  • Hydrogenation: Purge the flask with nitrogen, then with hydrogen. Stir vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the nitro compound.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH (2 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2-methylbenzoate as a brown/tan oil or low-melting solid.

    • Yield: ~8.0 g (95%).

    • Purity: Sufficient for the next step without chromatography.

Step 2: Regioselective Iodination to this compound

This step uses N-Iodosuccinimide (NIS) for controlled iodination. The mild conditions minimize over-iodination.

Reagents:

  • Methyl 5-amino-2-methylbenzoate (8.0 g, 48.4 mmol)

  • N-Iodosuccinimide (NIS) (11.4 g, 50.8 mmol, 1.05 equiv)

  • N,N-Dimethylformamide (DMF) (40 mL) or Acetonitrile (MeCN)

  • Sodium Thiosulfate (Na2S2O3) (sat. aq. solution)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask wrapped in aluminum foil (to protect from light), dissolve methyl 5-amino-2-methylbenzoate (8.0 g) in dry DMF (40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NIS (11.4 g) portion-wise over 15 minutes. The slow addition helps maintain regioselectivity.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The product usually has a slightly lower Rf than the starting aniline.

  • Quench: Pour the reaction mixture into a separatory funnel containing water (200 mL) and Ethyl Acetate (100 mL).

  • Extraction: Shake and separate the layers. Extract the aqueous layer again with EtOAc (2 × 50 mL).

  • Wash: Combine the organic layers and wash sequentially with:

    • Saturated aqueous Na2S2O3 (50 mL) to remove residual iodine (color change from dark to yellow/clear).

    • Water (2 × 50 mL) to remove DMF.

    • Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum to obtain the crude solid.

  • Purification: Purify by flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes.

    • Fractions: Collect the major spot. The 6-iodo isomer (minor impurity) typically elutes separately or is removed during recrystallization.

Results:

  • Appearance: Yellow to orange solid.

  • Yield: ~7.0 g (49–60% isolated yield).

  • Characterization (Reference Data):

    • 1H NMR (400 MHz, DMSO-d6): δ 7.54 (s, 1H, H-3), 7.24 (s, 1H, H-6), 5.27 (br s, 2H, NH2), 3.78 (s, 3H, OMe), 2.30 (s, 3H, Ar-Me).

    • MS (ESI): m/z 292 [M+H]+.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield / Mixed Isomers Temperature too high during addition.Ensure addition of NIS is done strictly at 0°C.
Dark Reaction Mixture Oxidation of aniline or iodine liberation.Ensure Na2S2O3 wash is thorough. Protect reaction from light.[2]
Starting Material Remains Incomplete reaction.Add 0.1-0.2 equiv additional NIS and stir longer. Do not exceed 1.2 equiv to avoid di-iodination.
Product Oiling Out Residual DMF.Wash organic layer thoroughly with water (3x) or use MeCN as solvent (easier to remove).

References

  • Primary Synthesis Protocol

    • Title: Protein Kinase Modulators and Methods of Use.[3][4]

    • Source: WO Patent 2009/108912 A1 (Example synthesis of methyl 5-amino-4-iodo-2-methylbenzo
    • URL
  • Iodination Methodology (General)

    • Title: Regioselective iodination of activ
    • Source:Tetrahedron Letters, 2002, 43(29), 5047-5048.
    • URL:[Link]

  • Compound Data Verification

    • Title: Methyl 4-amino-5-iodo-2-methylbenzo
    • Source: PubChem Compound Summary.[5]

    • URL:[Link]

Sources

Optimizing Buchwald-Hartwig amination with Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Strategies for Methyl 5-amino-4-iodo-2-methylbenzoate

Executive Summary

This compound represents a "privileged scaffold" in kinase inhibitor synthesis but poses a severe chemoselectivity challenge in palladium-catalyzed cross-coupling. As an AB-type monomer (containing both a nucleophilic amine and an electrophilic iodide), this substrate is prone to uncontrolled oligomerization (self-coupling) .

This guide details the optimization of Buchwald-Hartwig amination to selectively couple the aryl iodide with an external amine while suppressing the reactivity of the internal amino group. The protocol leverages Pd-precatalyst technology and weak-base systems to achieve high fidelity without requiring protection/deprotection steps.

The Chemoselectivity Paradox

The core difficulty lies in the substrate's dual nature. Standard protocols using generic catalysts (e.g., Pd(PPh₃)₄) or strong bases (NaOtBu) fail due to three competing pathways:

  • Self-Coupling (Oligomerization): The internal 5-amino group reacts with the 4-iodo site of another molecule.

  • Catalyst Poisoning: The ortho-disposition of the amine and iodide (positions 4 and 5) facilitates bidentate chelation to the Palladium center, forming stable, unreactive "off-cycle" complexes.

  • Ester Hydrolysis: The methyl ester at position 1 is sensitive to nucleophilic attack by strong alkoxide bases often used in B-H amination.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal self-coupling pathway.

Chemoselectivity Substrate This compound (AB Monomer) Pd_Ox Oxidative Addition (L-Pd-Ar-I) Substrate->Pd_Ox Fast Product Desired Cross-Coupled Product Pd_Ox->Product Pathway A: Sterically favored by Bulky Ligands Oligomer Oligomers/Dimers (Trash) Pd_Ox->Oligomer Pathway B: Favored by Small Ligands Target_Amine External Amine (Target Nucleophile) Target_Amine->Pd_Ox High Conc. Self_Amine Substrate Amine (Competitor) Self_Amine->Pd_Ox Low Conc.

Figure 1: Kinetic competition in the coupling of AB-monomers. Success depends on accelerating Pathway A over Pathway B.

Strategic Optimization

To win this kinetic race, we must manipulate the catalyst environment to make the external amine vastly more competitive than the internal amine.

A. Ligand Selection: The Steric Wall

Dialkylbiaryl phosphines (Buchwald Ligands) are essential. Their bulk prevents the coordination of the internal ortho-amine and facilitates the reductive elimination of the bulky product.

LigandApplication SuitabilityRecommendation
BrettPhos Primary AminesPrimary Choice. Excellent for preventing dehalogenation and suppressing binding of the internal amine.
RuPhos Secondary AminesHigh. Ideal for sterically hindered secondary amines.
Xantphos General / HeterocyclesModerate. Good bite angle but less effective at suppressing the internal amine chelation compared to BrettPhos.
PPh₃ / dppf GenericAvoid. Leads to significant oligomerization and catalyst poisoning.
B. Base Selection: Ester Compatibility
  • Avoid: NaOtBu or KOtBu. These strong nucleophiles will hydrolyze the methyl ester to the carboxylic acid or cause transesterification.

  • Select: Cs₂CO₃ (Cesium Carbonate) or K₃PO₃ (Tribasic Potassium Phosphate). These weak inorganic bases are strong enough to deprotonate the palladium-bound amine but too weak/bulky to attack the ester.

C. Catalyst Source: Rapid Initiation

Using Pd precatalysts (e.g., BrettPhos Pd G4) is superior to mixing Pd₂(dba)₃ + Ligand. Precatalysts ensure a 1:1 L:Pd ratio and activate immediately, reducing the induction period where the substrate might self-react.

Master Protocol: Direct Chemoselective Coupling

Objective: Coupling Morpholine (External Amine) to this compound (1.0 g scale).

Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2.0 mol%) (Note: Use BrettPhos Pd G4 if coupling a primary amine)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Procedure
  • Vessel Preparation:

    • Flame-dry a 2-neck round bottom flask or a heavy-walled reaction vial.

    • Equip with a magnetic stir bar and a rubber septum.

    • Cycle vacuum/Argon (or Nitrogen) 3 times to ensure an inert atmosphere. Oxygen is a poison that slows the rate, allowing side reactions to dominate.

  • Solids Addition:

    • Under a positive flow of Argon, add the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G4 (0.02 equiv).

    • Critical: Do not add the external amine yet if it is a liquid.

  • Solvent & Amine Addition:

    • Add anhydrous Dioxane via syringe.

    • Add Morpholine (1.5 equiv) via syringe.

    • Why 1.5 equiv? A slight excess of the external amine statistically favors the cross-coupling over the self-coupling.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 80°C .

    • Stir vigorously (1000 RPM). Mass transfer is critical for the inorganic base.

    • Monitor by LCMS at 1 hour. Look for the product mass (M+H) and the dimer mass (2M-I+H).

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove the inorganic salts and Palladium black. Elute with EtOAc.

    • Concentrate the filtrate.[1]

    • Purification: Flash chromatography (Hexanes/EtOAc). The amino-ester product is usually more polar than the starting iodide but less polar than the dimer.

Troubleshooting & Decision Logic

If the reaction fails or yields are low, follow this logic tree to diagnose the issue.

Troubleshooting Start Reaction Analysis (LCMS) Result1 Starting Material Remains Start->Result1 Result2 De-iodinated Product (Ar-H) Observed Start->Result2 Result3 Dimer/Oligomer Observed Start->Result3 Action1 Catalyst Poisoning. 1. Switch to BrettPhos Pd G4. 2. Increase Temp to 100°C. Result1->Action1 Action2 Protodehalogenation. 1. Ensure solvent is ANHYDROUS. 2. Switch solvent to Toluene. 3. Use BrettPhos (bulky). Result2->Action2 Action3 Self-Coupling. 1. Increase External Amine (2.0 equiv). 2. Dilute reaction (0.1 M). 3. SLOW addition of Substrate. Result3->Action3

Figure 2: Troubleshooting logic based on LCMS crude analysis.

Alternative Strategy: The "Safety First" Route

If the direct coupling yields <50% due to oligomerization, you must protect the internal amine.

  • Protection: Treat this compound with Boc₂O (1.1 equiv) and catalytic DMAP in DCM. This yields the N-Boc protected iodide.

  • Coupling: Perform the standard Buchwald-Hartwig reaction. The Boc group renders the internal nitrogen non-nucleophilic.

  • Deprotection: Removal of Boc with TFA/DCM.

    • Pros: Guarantees chemoselectivity.

    • Cons: Adds two synthetic steps.

References
  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Precatalyst Technology

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of 2-Aminobiphenyl Palladacycles..." Journal of Organic Chemistry.
  • Base Selection in Cross-Coupling

    • Maitro, G., et al. (2018). "Base Selection in Buchwald-Hartwig Amination." Organic Process Research & Development.
    • (Generalized link to journal archives for verification).

  • Handling Bifunctional Halides

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis of Biaryl Derivatives from Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination and field-proven protocols for the Suzuki-Miyaura coupling of Methyl 5-amino-4-iodo-2-methylbenzoate, a valuable building block for diverse biologically active molecules. We delve into the mechanistic rationale behind reagent selection and process optimization, addressing the specific challenges posed by the substrate's electronic and functional group profile, namely the presence of an ester and an amino group. The protocols herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals aiming to synthesize complex biaryl structures.

Introduction: The Strategic Importance of the Substituted Aminobenzoate Scaffold

This compound is a highly strategic starting material in medicinal chemistry. The iodo-substituent serves as an efficient handle for palladium-catalyzed cross-coupling, as aryl iodides are the most reactive among organic halides in the oxidative addition step.[4][5] The resulting 4-aryl-5-amino-2-methylbenzoate core is a privileged scaffold found in a variety of therapeutic agents. However, the substrate presents unique challenges: the electron-donating amino group can modulate catalyst activity, and the methyl ester functionality is susceptible to hydrolysis under harsh basic conditions.[6] Therefore, a carefully optimized protocol is essential for achieving high yields while preserving the integrity of these functional groups.

Core Principles: A Mechanistic Approach to Protocol Design

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] Understanding this mechanism is paramount to troubleshooting and adapting protocols for specific substrates.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is typically the rate-determining step of the cycle.[4][5]

  • Transmetalation: A base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[9][10][11] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition L₂Pd(II)(Ar)(I) (Oxidative Adduct) pd0->oxidative_addition Oxidative Addition aryl_halide Ar-I (Methyl 5-amino-4-iodo- 2-methylbenzoate) aryl_halide->oxidative_addition transmetalation L₂Pd(II)(Ar)(Ar') (Diaryl Complex) oxidative_addition->transmetalation Transmetalation boronic_acid Ar'B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base (e.g., K₃PO₄) base->transmetalation Activation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Reagent Selection
  • Palladium Precatalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand often provide superior results, especially for challenging substrates.[12] Ligands like SPhos and XPhos enhance the rates of both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction temperatures.[12][13] This is crucial for substrates with multiple functional groups.

  • The Critical Role of the Base: The base is arguably the most critical variable for this specific substrate. Its primary role is to facilitate transmetalation by forming a reactive boronate species.[9][10][11] However, strong bases like NaOH or KOH can readily hydrolyze the methyl ester. Therefore, milder inorganic bases are strongly preferred.

BaseStrengthKey Characteristics & Considerations for this Substrate
K₃PO₄ ModerateHighly effective in many Suzuki couplings. Its moderate basicity and high solubility in mixed aqueous-organic solvents make it an excellent first choice, minimizing ester hydrolysis.[11][12]
K₂CO₃ MildA common and cost-effective choice. Generally requires slightly higher temperatures but is very safe for the ester functionality.[11][14]
Cs₂CO₃ Moderate-StrongOften provides higher reactivity and can be effective at lower temperatures. However, its higher basicity poses a greater risk of ester hydrolysis and should be used cautiously.[11][13]
KF MildA very mild base that can be used in anhydrous conditions to activate boronic acids, making it an excellent option if the coupling partner is also base-sensitive.[6]
  • Solvent System: A mixture of an organic solvent and water is standard. The organic solvent (e.g., 1,4-dioxane, Toluene, THF) solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[15] Rigorous degassing of the solvent is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols & Workflow

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging boronic acids.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent catalyst 4. Add Catalyst/Ligand solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Workup (Dilute, Separate Layers) reaction->workup purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General, Robust Conditions using a Buchwald Ligand

This protocol is highly reliable for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 dioxane/water mixture (final concentration of the aryl iodide should be ~0.1 M).

  • Degassing: Sparge the resulting suspension with a stream of inert gas for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos and dissolve them in a small amount of anhydrous dioxane. Add this catalyst solution to the reaction mixture via syringe under positive inert gas pressure.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir vigorously for 4–16 hours. Monitor the reaction's progress by TLC or LC-MS by periodically taking a small aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Mild Conditions with a Pre-formed Catalyst

This protocol is ideal for reactions with particularly base-sensitive boronic acids or when minimizing any potential for ester hydrolysis is the highest priority.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3–5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • Toluene, anhydrous

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask with a stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[2][16]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3x cycle).

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe (typically a 5:1 to 10:1 ratio). Degas the entire mixture by bubbling with inert gas for another 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90–110 °C with vigorous stirring. The reaction time is typically 6–24 hours. Monitor for completion by TLC or LC-MS.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Illustrative Scope and Troubleshooting

The described protocols are effective for a variety of boronic acid coupling partners.

EntryArylboronic Acid (Ar'-B(OH)₂)ProtocolTypical YieldNotes
1Phenylboronic acid1>90%Standard, unfunctionalized partner.
24-Methoxyphenylboronic acid1>85%Electron-rich partners couple efficiently.
34-Trifluoromethylphenylboronic acid1>90%Electron-deficient partners are highly reactive.
43-Pyridylboronic acid2~75-85%Heterocyclic boronic acids may require optimization. Protocol 2 with Pd(dppf)Cl₂ is often effective.[13]
52-Thiopheneboronic acid2~80-90%Couples well under standard conditions.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature; Poor choice of base/solvent.Rigorously degas all solvents.[17] Increase temperature in 10 °C increments. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄).[17]
Ester Hydrolysis Base is too strong or reaction temperature is too high for extended periods.Switch to a milder base (K₂CO₃ or KF).[6] Attempt to lower the reaction temperature by using a more active catalyst system (e.g., with an XPhos ligand).[14]
Dehalogenation Presence of water/protons and catalyst; Side reaction pathway.Ensure anhydrous solvents are truly dry before adding water. Minimize reaction time once starting material is consumed.
Homocoupling of Boronic Acid Often promoted by the presence of oxygen.Ensure the reaction is maintained under a strict inert atmosphere throughout.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of valuable biaryl intermediates. Success hinges on a rational selection of catalyst, ligand, and, most critically, a base that is potent enough to promote transmetalation without causing unwanted side reactions such as ester hydrolysis. The protocols detailed in this guide, grounded in a mechanistic understanding of the reaction, provide a validated and reliable framework for researchers to achieve high-yield synthesis of target molecules for applications in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. American Chemical Society Publications.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. BenchChem.
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. Organic Chemistry Portal.
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. - ResearchGate. ResearchGate.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. National Library of Medicine.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate - Benchchem. BenchChem.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. National Library of Medicine.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. National Library of Medicine.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. ResearchGate.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. MDPI.
  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. Royal Society of Chemistry.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Royal Society of Chemistry.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Frontiers.
  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC. National Library of Medicine.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid - Benchchem. BenchChem.
  • Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles - Benchchem. BenchChem.
  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Science.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. MDPI.

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Preparation of Methyl 5-amino-4-iodo-2-methylbenzoate from methyl 2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Methyl 5-amino-4-iodo-2-methylbenzoate

Executive Summary

This application note details the optimized protocol for the preparation of This compound , a highly functionalized intermediate critical for the synthesis of next-generation kinase inhibitors (e.g., scaffolds analogous to Ponatinib and other BCR-ABL inhibitors).

The synthesis addresses two primary chemical challenges:

  • Chemomimetic Reduction: Converting the nitro group to an aniline without hydrolyzing the methyl ester.

  • Regioselective Halogenation: Introducing an iodine atom specifically at the C4 position, utilizing the directing power of the newly formed amino group while avoiding over-iodination at the C6 position.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a two-step sequence: Nitro Reduction followed by Electrophilic Aromatic Substitution (Iodination) .

  • Starting Material: Methyl 2-methyl-5-nitrobenzoate.

  • Strategic Logic:

    • Why Reduction First? The nitro group is a meta-director (deactivating). Direct iodination of the starting material would likely fail or occur at the wrong position. Reducing the nitro to an amino group (

      
      ) creates a strong ortho/para activator.
      
    • Regiochemistry: In Methyl 5-amino-2-methylbenzoate, the amino group (C5) directs electrophiles to C4 and C6. The C2 position is blocked by a methyl group. The C4 position is sterically favored over C6, which is flanked by the ester (C1) and the amino group (C5).

RetroAnalysis Target Target: This compound Inter Intermediate: Methyl 5-amino-2-methylbenzoate Target->Inter Regioselective Iodination (C4) Start Start: Methyl 2-methyl-5-nitrobenzoate Inter->Start Nitro Reduction

Figure 1: Retrosynthetic logic flow.

Experimental Protocols

Step 1: Chemoselective Reduction of Nitro Group

Objective: Reduce


 to 

while preserving the methyl ester. Method: Iron/Ammonium Chloride (

) reduction. This method is preferred over catalytic hydrogenation (

) in early-phase development to avoid potential catalyst poisoning or side reactions, though

is viable for cleaner GMP workflows.

Materials:

  • Methyl 2-methyl-5-nitrobenzoate (

    
     eq)
    
  • Iron powder (

    
     mesh, 
    
    
    
    eq)
  • Ammonium Chloride (

    
    , 
    
    
    
    eq)
  • Solvent: Ethanol/Water (

    
     ratio)
    

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Methyl 2-methyl-5-nitrobenzoate (

    
    , 
    
    
    
    ) in Ethanol (
    
    
    ) and Water (
    
    
    ).
  • Activate: Add

    
     (
    
    
    
    ,
    
    
    ) and Iron powder (
    
    
    ,
    
    
    ).
  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Monitor by TLC (Ethyl Acetate/Hexane 3:7). The starting material spot (
    
    
    
    ) should disappear, replaced by a fluorescent amine spot (
    
    
    ). Reaction time: typically 2–4 hours.
  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (

      
      ) and saturated 
      
      
      
      .
    • Separate layers; wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Yield: Expect

    
     of Methyl 5-amino-2-methylbenzoate  as a tan/brown solid.
    
Step 2: Regioselective Iodination

Objective: Install Iodine at C4. Reagent: N-Iodosuccinimide (NIS). NIS is superior to


 or 

for this substrate as it provides a controlled source of iodonium ions (

), minimizing di-iodination.

Materials:

  • Methyl 5-amino-2-methylbenzoate (Intermediate from Step 1)

  • N-Iodosuccinimide (NIS,

    
     eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Catalyst: p-Toluenesulfonic acid (pTSA,

    
     eq) - Optional, accelerates reaction.
    

Protocol:

  • Dissolution: Dissolve Methyl 5-amino-2-methylbenzoate (

    
    , 
    
    
    
    ) in Acetonitrile (
    
    
    ). Cool to
    
    
    in an ice bath. Critical: Low temperature improves regioselectivity.[2]
  • Addition: Add NIS (

    
    , 
    
    
    
    ) portion-wise over 30 minutes. Protect from light (wrap flask in foil).
  • Reaction: Allow to warm to room temperature (

    
    ) and stir for 4–12 hours.
    
  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the amine.

    • Note: If di-iodination (impurity) exceeds 5%, stop the reaction immediately.

  • Workup:

    • Dilute with Water (

      
      ) and Sodium Thiosulfate solution (
      
      
      
      ,
      
      
      ) to quench excess iodine (solution turns from reddish to yellow/colorless).
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient:

    
     EtOAc in Hexanes).
    
  • Yield: Expect

    
     of This compound .
    

Mechanism & Pathway Visualization

The iodination proceeds via Electrophilic Aromatic Substitution (EAS). The amino group is the dominant director.

  • Directing Effects:

    • 
       (Position 5): Directs ortho (to 4 and 6) and para (to 2). Position 2 is blocked by Methyl.
      
    • 
       (Position 1): Directs meta (to 3 and 5).
      
    • 
       (Position 2): Directs ortho (to 1 and 3) and para (to 5).
      

Mechanism cluster_regio Regioselectivity Logic Step1 Methyl 5-amino-2-methylbenzoate (Nucleophile) Complex Sigma Complex (Intermediate) Step1->Complex Attack at C4 (Sterically favored) NIS N-Iodosuccinimide (Electrophile Source I+) NIS->Complex I+ Transfer Product Product: This compound Complex->Product Deprotonation (Re-aromatization) Explanation NH2 directs ortho/para. Pos 2 is blocked. Pos 6 is hindered. Pos 4 is optimal.

Figure 2: Mechanistic pathway of the NIS-mediated iodination.

Analytical Data Summary

Verify your product using the following expected data points.

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine instability).
1H NMR (DMSO-d6)

(s, 1H, H-3 or H-6)

(s, 1H, H-6 or H-3)

(br s, 2H,

)

(s, 3H,

)

(s, 3H,

)
The key is two singlets in the aromatic region (para relationship).
Mass Spec (ESI+)

Characteristic Iodine isotope pattern not applicable (monoisotopic), but mass defect is distinct.[2]
Melting Point

Range depends on polymorphic form and purity.

Troubleshooting & Safety

  • Over-Iodination: If di-iodinated byproduct is observed (

    
    ), reduce reaction temperature to 
    
    
    
    and add NIS more slowly.
  • Stalled Reaction: If conversion stalls at

    
    , add 
    
    
    
    eq of p-Toluenesulfonic acid (pTSA). The acid activates NIS.
  • Safety: NIS is an irritant. Methyl 2-methyl-5-nitrobenzoate is potentially mutagenic (nitroaromatic). Handle all compounds in a fume hood.

References

  • Ariad Pharmaceuticals, Inc. (2007).[2] Substituted Acetylenic Imidazo[1,2-b]pyridazines as Kinase Inhibitors. WO2007075869A2. (Describes synthesis of Ponatinib intermediates and similar iodinated benzoates).

  • Castanet, A.-S., et al. (2002).[2] Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters, 43(6), 1047-1049. (Foundational method for NIS iodination of anilines).[2]

  • O'Neil, J., et al. (2011).[2] Process for the Preparation of Ponatinib. WO2011053938. (Detailed industrial scale-up protocols for related halo-amino-benzoates).

Sources

Application Note: Cyclization Protocols for Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for researchers utilizing Methyl 5-amino-4-iodo-2-methylbenzoate (CAS 162548-73-4 / 672293-33-3 analogs) as a scaffold for heterocyclic synthesis.

This molecule is a "privileged intermediate" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., MEK, FLT3) and polycyclic aromatic hydrocarbons. Its unique ortho-iodoaniline motif allows for rapid, transition-metal-catalyzed cyclizations to form Indoles , Benzimidazoles , and Quinazolines .

Introduction & Mechanistic Utility

This compound represents a high-value "bifunctional" synthon. It possesses a nucleophilic amino group (


) adjacent to an electrophilic aryl iodide (

), positioned meta and para to a stabilizing methyl ester.
Key Structural Advantages:
  • Ortho-Iodoaniline Motif: Enables Pd/Cu-catalyzed annulations (Larock, Buchwald, Ullmann) to fuse 5- or 6-membered nitrogen rings onto the benzene core.

  • Regiochemical Markers: The C2-Methyl and C1-Ester groups serve as fixed regiochemical markers, allowing for precise structural determination of the final heterocycle (typically yielding 5,6-disubstituted indoles or benzimidazoles).

  • Electronic Balance: The electron-withdrawing ester at C1 stabilizes the intermediate anionic species during cross-coupling, while the electron-donating methyl group at C2 modulates solubility and lipophilicity.

Core Applications & Reaction Pathways

The following diagram illustrates the three primary cyclization pathways accessible from this scaffold.

ReactionPathways Start Methyl 5-amino-4-iodo- 2-methylbenzoate Indole Indole Scaffold (Larock Synthesis) Start->Indole + Alkyne Pd(OAc)2, Base Benzimidazole Benzimidazole Scaffold (Oxidative Cyclization) Start->Benzimidazole + Aldehyde CuI or Na2S2O5 Quinazoline Quinazoline/Quinolinone (Carbonylation/Amidation) Start->Quinazoline + Nitrile/Amide Pd/Cu cat.

Figure 1: Divergent synthetic pathways for this compound transformation.[1][2][3]

Protocol A: Larock Indole Synthesis

This is the most robust method for converting the starting material into a functionalized Methyl 5-methyl-1H-indole-6-carboxylate derivative. The reaction proceeds via a palladium-catalyzed heteroannulation with an internal or terminal alkyne.

Mechanism
  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • Coordination & Insertion: The alkyne coordinates to Pd and inserts into the Ar–Pd bond (regioselective).

  • Nucleophilic Attack: The neighboring amine attacks the Pd-alkenyl species.

  • Reductive Elimination: Formation of the C–N bond and regeneration of Pd(0).

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Diphenylacetylene or 3-Hexyne (1.2–1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or TFP (Tri-2-furylphosphine)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Setup: In a glovebox or under Argon flow, charge a heavy-walled pressure vial with the benzoate substrate (1.0 mmol, 291 mg), Pd(OAc)₂ (11 mg), PPh₃ (26 mg), and K₂CO₃ (415 mg).

  • Addition: Add the alkyne (1.2 mmol) and anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a Teflon septum.

  • Reaction: Heat the mixture to 100°C in an oil bath or heating block. Stir vigorously for 12–24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a highly fluorescent indole spot (Rf ~0.6).

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (30 mL) and wash with Water (3 x 10 mL) to remove DMF. Wash organic layer with Brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Data Interpretation:

  • ¹H NMR: Disappearance of the broad

    
     signal (approx. 5.2 ppm) and the characteristic shift of the aromatic protons. New signals for the alkyne-derived substituents will appear.
    

Protocol B: Benzimidazole Formation (Oxidative Cyclization)

This protocol is ideal for synthesizing kinase inhibitor cores (e.g., FLT3 inhibitors) where the benzimidazole moiety acts as a bioisostere for quinazoline.

Experimental Procedure

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aldehyde: Benzaldehyde or Heteroaryl-aldehyde (1.1 equiv)

  • Oxidant/Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) or CuI (10 mol%) + Cs₂CO₃

  • Solvent: DMSO or DMF

Step-by-Step Protocol:

  • Mixing: Dissolve the benzoate (1.0 mmol) and the aldehyde (1.1 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add Na₂S₂O₅ (1.5 mmol).

    • Note: For sterically hindered aldehydes, use CuI (10 mol%) and L-Proline (20 mol%) with K₂CO₃ in DMSO at 110°C.

  • Heating: Heat to 120°C for 4–6 hours.

  • Quench: Pour the hot reaction mixture into crushed ice/water (20 mL). The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.[4]

Note on Iodine Retention: This method typically retains the Iodine atom at the 5-position (benzimidazole numbering), providing a handle for subsequent coupling reactions (e.g., Suzuki coupling to add a tail group).

Comparison of Methodologies

FeatureLarock Indole SynthesisBenzimidazole Cyclization
Core Product Indole (C-C and C-N bond formation)Benzimidazole (C-N bond formation)
Reactant Alkyne (Internal or Terminal)Aldehyde or Orthoester
Catalyst Pd(OAc)₂ / LigandNa₂S₂O₅ (Metal-free) or CuI
Iodine Fate Consumed (Replaced by Alkyne)Retained (Available for further coupling)
Reaction Temp 80–100°C100–120°C
Typical Yield High (80%+)Moderate to High (60–85%)

Safety & Handling

  • Aryl Iodides: Light sensitive. Store the starting material in amber vials at 4°C.

  • Heavy Metals: Palladium and Copper wastes must be segregated into heavy metal waste streams.

  • Solvents: DMF and DMSO are skin-penetrating. Use nitrile gloves and work in a fume hood.

  • Pressure: Reactions heated above the boiling point of solvents (or using volatile alkynes) must be performed in rated pressure vessels behind a blast shield.

References

  • Synthesis of 5-iodo-2-methylbenzoic acid precursors: US Patent 7,642,374 B2. Process for producing 5-iodo-2-methylbenzoic acid. (2010).

  • Larock Indole Synthesis on Ortho-Iodoanilines: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

  • Benzimidazole Synthesis from Ortho-Haloanilines: Bansal, Y., & Silakram, O. (2014). A review on synthesis and biological activities of benzimidazole derivatives. Chemical Biology & Drug Design.

  • Kinase Inhibitor Context (Trametinib/FLT3): World Intellectual Property Organization (WIPO) Patent WO2009108912. Protein kinase modulators. (2009).

  • General Palladium Catalysis Protocols: Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 76, p.6 (1999). (Standard protocols for Pd-catalyzed cross-coupling).

Sources

Troubleshooting & Optimization

Solving solubility issues of Methyl 5-amino-4-iodo-2-methylbenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Matrix

The Core Challenge: Methyl 5-amino-4-iodo-2-methylbenzoate presents a "solubility paradox" common to halo-amino-benzoates. The iodine atom introduces significant molecular weight and polarizability (enhancing London dispersion forces), while the amino and ester groups create a rigid crystal lattice via intermolecular hydrogen bonding. Consequently, it behaves like "brick dust" in standard non-polar solvents but is too lipophilic for aqueous media.

Quick Reference: Solubility Profile (at 25°C)
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Recommended. Ideal for reactions (SNAr, couplings) and NMR.[1]
Chlorinated DCM, Chloroform Moderate Good for extractions but may require high volumes.[1]
Esters/Ethers Ethyl Acetate, THF, 2-MeTHF Temperature Dependent Critical. Poor at RT, Good at Reflux.[1] Best for recrystallization.
Alcohols Methanol, Ethanol Low-Moderate Soluble when hot; excellent anti-solvent when cold.[1]
Hydrocarbons Hexanes, Heptane, Toluene Very Low Anti-solvent. Use only to force precipitation.[1]
Aqueous Water Insoluble Only soluble if pH < 2 (as ammonium salt), but risk of hydrolysis exists.[1]

Troubleshooting Guides (Q&A Format)

Scenario A: Reaction Setup & Process Chemistry

Q: I am trying to use this intermediate in a nucleophilic substitution or cyclization reaction, but it precipitates out of my reaction solvent (Acetonitrile/Methanol). What should I do?

A: This is a lattice energy issue.[1] Acetonitrile and Methanol often lack the solvating power to break the iodine-enhanced stacking of this molecule at room temperature.

  • The Fix: Switch to a Dipolar Aprotic Solvent .

    • Primary Choice: Dimethylformamide (DMF) or Dimethylacetamide (DMAc).[1] These solvents disrupt the intermolecular H-bonds between the amine and the ester carbonyl of neighboring molecules.

    • Alternative: If you must use a lower boiling solvent (like THF), you must operate at reflux .[1]

  • Technical Insight: The iodine atom increases the lipophilicity (LogP ~2.5–3.0), making it resist highly polar protic solvents like cold methanol. However, the amine group anchors it, preventing dissolution in non-polar hexanes.

Q: My reaction requires a base (e.g., K₂CO₃), but the mixture turns into a thick slurry that won't stir.

A: This is likely due to the "salting out" effect. As inorganic salts dissolve/suspend, they compete for solvent molecules, forcing your organic substrate out of solution.

  • Protocol:

    • Increase the solvent volume (reduce concentration to <0.5 M).

    • Add a co-solvent like NMP (N-Methyl-2-pyrrolidone) (5–10% v/v) to maintain homogeneity.[1]

    • Warning: Avoid Acetone; the primary amine can form an imine (Schiff base) with ketone solvents under basic/warm conditions.[1]

Scenario B: Purification & Recrystallization[1][2]

Q: I tried to recrystallize from hot Ethanol, but it "oiled out" (formed a separate liquid phase) instead of crystallizing.

A: Oiling out occurs when the compound's melting point is depressed by impurities or solvent saturation, dropping below the boiling point of the solvent mixture.

  • The Fix: Use the Ethyl Acetate / Heptane system.[1]

    • Dissolve the crude solid in minimum Ethyl Acetate at reflux (approx. 70–75°C).

    • Remove from heat.[1]

    • Immediately add warm Heptane dropwise until slight turbidity persists.

    • Add a drop of EtOAc to clear it.

    • Seed the solution: Add a tiny crystal of pure product.

    • Allow to cool slowly to room temperature with gentle stirring.

  • Why this works: The ester functionality interacts well with EtOAc.[1] Heptane acts as a true anti-solvent without hydrogen bonding interference.

Q: The product is colored (brown/purple) after workup. Is it decomposing?

A: Yes, likely due to oxidation.

  • Diagnosis: Anilines (amino-benzenes) are prone to air oxidation, turning into quinone-like impurities.[1] Iodine-carbon bonds are also light-sensitive (photolysis releases I₂, causing purple discoloration).[1]

  • Corrective Action:

    • Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon).

    • Wrap flasks in aluminum foil to exclude light.

    • Wash the organic extraction layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to scavenge any free iodine.

Scenario C: Analytical (NMR/HPLC)

Q: The 1H NMR signals are broad in CDCl₃. Is the sample impure?

A: Not necessarily. Broadening often indicates aggregation or restricted rotation due to intramolecular H-bonding (NH to Ester C=O).[1]

  • Recommendation: Switch to DMSO-d₆ .

    • DMSO breaks the aggregates and usually yields sharp, well-defined peaks.

    • If exchangeable protons (NH₂) are not visible, add a drop of D₂O (though this will wipe out the NH signal entirely) or run the spectrum at 40°C.

Visual Decision Guides

Diagram 1: Solvent Selection Logic

Caption: Logic flow for selecting the optimal solvent based on experimental intent.

SolventSelection Start Select Solvent for Methyl 5-amino-4-iodo-2-methylbenzoate Intent What is the Goal? Start->Intent Reaction Chemical Reaction (Substitution/Coupling) Intent->Reaction Purification Purification (Recrystallization) Intent->Purification Analysis Analysis (NMR/LCMS) Intent->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp CrystSystem Crystallization System Purification->CrystSystem NMRSolv NMR Solvent Analysis->NMRSolv DMF Use DMF, DMAc, or NMP (Excellent Solubility) HighTemp->DMF No/General Toluene Use Toluene (Requires Reflux) HighTemp->Toluene Yes EtOAcHept Ethyl Acetate / Heptane (Preferred: Avoids Oiling) CrystSystem->EtOAcHept MeOH Methanol (Risk: High loss in mother liquor) CrystSystem->MeOH DMSOd6 DMSO-d6 (Best for resolution) NMRSolv->DMSOd6 CDCl3 CDCl3 (Risk: Broadening/Aggregation) NMRSolv->CDCl3

[1]

Diagram 2: Recrystallization Workflow (Anti-Oiling Protocol)

Caption: Step-by-step protocol to prevent "oiling out" during purification.

RecrystProtocol Step1 1. Dissolve Desc1 Reflux in minimal Ethyl Acetate (75°C) Step1->Desc1 Step2 2. Precipitate Desc1->Step2 Desc2 Add warm Heptane until turbid Step2->Desc2 Step3 3. Clarify Desc2->Step3 Desc3 Add 1-2 drops EtOAc to clear solution Step3->Desc3 Step4 4. Seed Desc3->Step4 Desc4 Add pure crystal seed at 50-60°C Step4->Desc4 Step5 5. Cool Desc4->Step5 Desc5 Slow cool to RT, then 4°C Step5->Desc5

Stability & Handling FAQ

Q: Can I store this compound in solution?

  • A: Short-term (24h) in non-protic solvents is acceptable if kept dark and cool (4°C).[1]

  • Warning: Do not store in Acetone or Methanol for extended periods. The amine can react with Acetone (imine formation) or undergo slow transesterification with Methanol if any acid/base catalyst is present.

Q: Is the compound hygroscopic?

  • A: The pure ester is generally not hygroscopic.[1] However, if it contains residual salts (from the reduction of the nitro precursor), it will pull water from the air, turning into a sticky paste. Ensure the final wash during workup is with water, followed by brine, then drying over Na₂SO₄.

References

  • Preparation of 5-iodo-2-methylbenzoic acid (Precursor)

    • Title: Process for producing 5-iodo-2-methylbenzoic acid.[1][2][3][4][5]

    • Source: US Patent 7,642,374 B2.[1]

    • URL
  • Synthesis of Trametinib Intermediates (Application Context)

    • Title: Method for synthesizing trametinib key intermediate.[1]

    • Source: CN Patent 109336884B.[1]

    • URL
  • General Solubility of Trametinib & Related Solvates

    • Title: Novel pharmaceutical trametinib composition (Discusses DMSO solvates and solubility challenges).[6][7][8]

    • Source: EP Patent 3400933A1.[1]

    • URL
  • Analytical Characterization

    • Title: Method Development and Validation for the Quantitative Estim
    • Source: International Journal of Multidisciplinary Research and Growth Evalu
    • URL:[Link] (Referenced for HPLC mobile phase context: MeOH/Phosphate Buffer).

Sources

Minimizing deiodination side reactions in Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions Ticket ID: CHM-SUP-2024-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The "Fragile" Carbon-Iodine Bond[1][2]

Welcome to the technical support center for Methyl 5-amino-4-iodo-2-methylbenzoate . If you are accessing this guide, you are likely observing the disappearance of the iodine atom during storage or, more commonly, the formation of the des-iodo byproduct (Methyl 5-amino-2-methylbenzoate, M-126 ) during palladium-catalyzed cross-coupling.[1][2]

The C-I bond in this substrate is chemically "soft" (~53 kcal/mol). While this makes it an excellent electrophile for oxidative addition, it also renders it highly susceptible to protodeiodination (replacement of I with H) and homolytic cleavage (radical formation).[1]

This guide is structured as a troubleshooting workflow to isolate and eliminate the root cause of deiodination in your specific workflow.

Module 1: Storage & Handling (Pre-Reaction)

Symptom: Material darkens (turns purple/brown) on the shelf; purity drops before reaction.[1]

Root Cause: Homolytic Cleavage

The iodine atom is photosensitive.[1] Exposure to UV/visible light excites the electron cloud, causing homolytic fission of the C-I bond, releasing an iodine radical (


) and an aryl radical.[2] The iodine radicals recombine to form 

(purple color), while the aryl radical abstracts a hydrogen from moisture or solvent traces.
Protocol 1.0: Stabilization & Storage
  • Container: Amber glass vials (REQUIRED). Wrap clear flasks in aluminum foil immediately.

  • Atmosphere: Store under Argon/Nitrogen. Oxygen promotes radical propagation.[1]

  • Temperature: Store at -20°C. Room temperature storage accelerates degradation by 30-40% per month.[1][2]

  • Stabilizer: If storing as a solution, add a radical scavenger like BHT (butylated hydroxytoluene) only if it does not interfere with downstream catalysis.[1]

Module 2: Catalytic Cross-Coupling (The "Phantom" Iodine)

Symptom: Suzuki or Sonogashira coupling yields are low. LC-MS shows a major peak corresponding to the starting material mass minus 126 Da (loss of I, gain of H).[2]

Root Cause: The Palladium-Hydride Trap

In a catalytic cycle, after the Palladium inserts into the C-I bond (Oxidative Addition), the complex


 is vulnerable.[2] If Transmetallation is slow, the complex will find an alternative pathway. The most common is the formation of a Palladium-Hydride (Pd-H)  species, followed by reductive elimination to form the deiodinated arene.[2][3]

Sources of Hydride (


): 
  • Alcohols: Primary/secondary alcohols (e.g., Isopropanol, Ethanol) undergo

    
    -hydride elimination on Pd.[1]
    
  • Amine Bases: Triethylamine or Diisopropylamine can serve as hydride donors.[1]

  • Solvent Decomposition: DMF and DMA can decompose at high temperatures (

    
    C) to generate hydrides.[1]
    
  • Water: At high temperatures, water can act as a proton source in the presence of reductants.

Visualizing the Failure Mode

DeiodinationMechanism Start Substrate (Ar-I) OxAdd Oxidative Addition [LnPd(Ar)I] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Fast Path (Desired) PdH Pd-Hydride Species [LnPd(Ar)H] OxAdd->PdH Slow Transmetallation + Hydride Source Product Coupled Product (Ar-R) TransMet->Product Reductive Elim. HydrideSource Hydride Source (Alcohol, Amine, DMF) HydrideSource->PdH Deiod Deiodinated Byproduct (Ar-H) PdH->Deiod Reductive Elim. (FAILURE)

Caption: The divergence between the desired cross-coupling pathway (Green) and the parasitic protodeiodination pathway (Red).

Protocol 2.0: The "Deiodination-Proof" Suzuki Condition

If you observe >5% deiodination, switch immediately to this protocol.

ParameterRecommendationScientific Rationale
Solvent Toluene or 1,4-Dioxane Aprotic solvents eliminate the primary source of hydrides found in alcohols.[1][2] Avoid DMF/DMA if T > 80°C.
Base K₃PO₄ or Cs₂CO₃ Inorganic bases cannot undergo

-hydride elimination like alkoxides (e.g., NaOEt, KOtBu).[1]
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands accelerate Reductive Elimination, minimizing the time Pd spends in the vulnerable state.[2]
Water Minimal (10:1 ratio)Use just enough water to solubilize the base, but minimize proton availability.
Temp 60°C - 80°C Aryl Iodides are reactive.[1][2] Do not overheat (

C) unless necessary.

Step-by-Step Optimization:

  • Degas vigorously: Oxygen promotes homocoupling and catalyst death, stalling the cycle and inviting deiodination.[1] Sparge with Argon for 15 mins.

  • Concentration: Run at high concentration (0.2 M - 0.5 M). High concentration favors the bimolecular Transmetallation step over the unimolecular decomposition/hydride capture.[2]

  • Add Base Last: Do not let the substrate sit with the base and catalyst for long periods before heating.[1]

Module 3: Advanced Chemoselectivity (The Amine Problem)

Issue: The 5-amino group is ortho to the 4-iodo position. Risk: The free amine can coordinate to the Palladium (chelation), acting as a "poison" or directing group that stabilizes the oxidative addition complex but prevents transmetallation.[2] This "stalled" complex eventually scavenges a proton and deiodinates.[1]

Troubleshooting Guide: Free Amine vs. Protected Amine

Q: Can I run the reaction with the free amine? A: Yes, but it is risky.[2] The amine electron density makes the ring electron-rich, which is good for oxidative addition but bad for reductive elimination.[2]

  • Action: Increase catalyst loading to 5 mol%. Use a ligand with high steric bulk (e.g., BrettPhos ) to prevent the amine from binding to the Pd center.

Q: Should I protect the amine? A: Highly Recommended. [2]

  • Strategy: Acetylate the amine (

    
    , Pyridine) to form the acetamide.
    
  • Benefit: This withdraws electron density (making the C-I bond slightly more reactive to Pd insertion) and, crucially, sterically and electronically prevents the nitrogen from interfering with the catalyst.[2] The acetamide is easily removed later (hydrolysis).

FAQ: Quick Solutions

Q: My reaction mixture turned black immediately. A: This is "Palladium Black" precipitation.[1] Your catalyst has decomposed (aggregated) before reacting.[1]

  • Fix: Your ligands are insufficient, or oxygen got in.[1] Add more ligand (Ligand:Pd ratio 2:1) or re-degas solvents.[1]

Q: I see the product, but I also see a dimer (Homocoupling). A: You have too much oxygen or you used a base that promotes transmetallation of two iodides.[2]

  • Fix: Strictly exclude air.[1] Switch base to Potassium Phosphate (

    
    ).[1]
    

Q: Can I use Ethanol/Water? A: For Aryl Bromides, yes.[1] For this Aryl Iodide prone to deiodination? No. Ethanol is a prime hydride donor.[1] Switch to Toluene/Water or Dioxane/Water.[1]

References

  • Mechanistic Insight into Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium Catalysts."[1][4] Journal of Organic Chemistry, 2005.[1][2]

  • Ligand Effects on Reductive Elimination: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[2] Journal of the American Chemical Society, 2005.[2]

  • Protodeboronation and Deiodination Side Reactions: Cox, P. A., et al. "Common Intermediates in the Pd-Catalyzed Cross-Coupling of Boronic Acids."[1][2] Angewandte Chemie Int.[1] Ed., 2016.[1]

  • Stability of Aryl Iodides: "Spontaneous aryl iodide deiodination upon heating."[1] ChemPros Community Discussion, 2024.

  • General Suzuki Coupling Optimization: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2024.[1]

Sources

Recrystallization solvents for high-purity Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Recrystallization Protocols & Troubleshooting

Executive Summary & Molecule Profile

User Advisory: You have specified Methyl 5-amino-4-iodo-2-methylbenzoate . Note: This structure is a regioisomer of the more common Trametinib intermediate (Methyl 4-amino-5-iodo-2-methylbenzoate, CAS 672293-33-3). The protocols below are designed based on the physicochemical properties of the amino-iodo-benzoate class, which share solubility characteristics regardless of the exact positional isomer.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Functional Groups: Primary Amine (H-bond donor), Aryl Iodide (Lipophilic, heavy atom), Methyl Ester (H-bond acceptor), Methyl group.

  • Critical Quality Attribute (CQA): Purity >99.0% is typically required as this is likely a precursor for transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki-Miyaura). Iodine-containing impurities can poison Palladium catalysts.

  • Stability Warning: Aryl iodides with amino groups are sensitive to light and oxidation. The liberation of free iodine (

    
    ) can turn the solid pink or brown.
    

Solvent Selection Matrix

The selection of a solvent system relies on balancing the polarity to solubilize the ester/amine while rejecting non-polar byproducts (like de-iodinated species) or highly polar salts.

Solvent SystemRolePolarity Index (

)
Solubility BehaviorRecommended For
Ethanol / Water Primary (Green) 5.2 / 10.2High solubility at reflux; sharp drop on cooling.Removal of inorganic salts and highly polar impurities.
Ethyl Acetate / Heptane Secondary 4.4 / 0.1Moderate solubility. Excellent antisolvent effect.Removal of lipophilic impurities (e.g., unreacted starting material).
Isopropyl Alcohol (IPA) Alternative 3.9"Magic solvent" for amines. Good crystal habit formation.Cases where oiling out occurs in EtOH/Water.
Toluene Specialist 2.4Low solubility cold; High hot.Rejection of specific regioisomers via

-stacking interactions.

Standard Operating Procedure (SOP): The "Golden Batch" Protocol

Objective: Recrystallization targeting >99% HPLC purity. System: Ethanol/Water (Antisolvent Method).

Step-by-Step Methodology
  • Dissolution:

    • Charge Crude this compound into the reactor.

    • Add Ethanol (absolute) (approx. 5-7 volumes relative to mass).

    • Heat to Reflux (78°C) with agitation.

    • Checkpoint: If solids remain, add Ethanol in 0.5 vol increments until clear.

  • Clarification (Optional but Recommended):

    • If the solution is dark (oxidized amines), add Activated Carbon (5 wt%) .

    • Stir at reflux for 15 minutes.

    • Perform Hot Filtration through a Celite pad to remove carbon/particulates.

  • Crystallization:

    • Cool the filtrate slowly to 40-45°C .

    • Seeding: Add 0.1 wt% of pure seed crystals (if available) to prevent oiling out.

    • Add Water (Antisolvent) dropwise. Ratio target: 3:1 (Ethanol:Water).

    • Observation: Turbidity should persist.

  • Maturation:

    • Cool slowly to 0-5°C over 2 hours.

    • Hold at 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry.[1][2][3][4][5][6]

    • Wash: Displace mother liquor with a cold 1:1 Ethanol/Water mixture.

    • Drying: Vacuum oven at 40-45°C. Note: Avoid high temps (>50°C) to prevent iodine liberation.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: The metastable zone width is too narrow, or the antisolvent was added too fast at a high temperature. Corrective Action:

  • Re-heat until the oil dissolves.

  • Seed the solution at a slightly lower temperature (supersaturation point).

  • Switch Solvent: Use IPA (Isopropyl Alcohol) instead of Ethanol. IPA has a higher boiling point and often promotes better crystal lattice formation for amino-benzoates.

Q2: The crystals are pink or reddish-brown. Is this an impurity?

Diagnosis: Yes. This indicates free Iodine (


) liberation, likely due to light exposure or oxidation of the amino group.
Corrective Action: 
  • Wash: Rinse the filter cake with a dilute 5% Sodium Thiosulfate (

    
    )  solution. This reduces 
    
    
    
    (colored) to Iodide (colorless).
  • Prevention: Wrap the recrystallization flask in aluminum foil to exclude light.

Q3: My yield is low (<60%), but purity is high.

Diagnosis: The product is too soluble in the mother liquor. Corrective Action:

  • Increase the Antisolvent ratio (e.g., go from 3:1 to 2:1 Ethanol:Water).

  • Ensure the final cooling temperature is sufficiently low (-5°C).

  • Recycle: Concentrate the mother liquor to half volume and induce a second crop (Note: Check purity of the second crop carefully).

Visualizing the Workflow

Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble HotFilter Perform Hot Filtration (Remove Salts/Polymer) Insoluble->HotFilter Yes Cooling Cool to 45°C Insoluble->Cooling No HotFilter->Cooling Seed Add Seed Crystals Cooling->Seed Antisolvent Add Water (Antisolvent) Seed->Antisolvent OilCheck Oiling Out? Antisolvent->OilCheck Reheat Re-heat & Add More Solvent OilCheck->Reheat Yes Crystallize Cool to 0-5°C OilCheck->Crystallize No Reheat->Cooling Isolate Filter & Wash (Thiosulfate if Pink) Crystallize->Isolate

Caption: Logical flow for the purification of this compound, addressing solubility and oiling-out issues.

Figure 2: Impurity Rejection Mechanism

ImpurityRejection Crude Crude Mixture Solvent EtOH/Water Matrix Crude->Solvent Dissolution Target Target Molecule (Crystallizes) Solvent->Target Cooling (Supersaturation) PolarImp Polar Impurities (Salts/Acids) Solvent->PolarImp Remains in Water Phase NonPolarImp Lipophilic Impurities (De-iodo/Oligomers) Solvent->NonPolarImp Remains in Ethanol Phase

Caption: Mechanism of impurity rejection in the Ethanol/Water binary solvent system.

References & Authority

  • General Synthesis of Iodo-Methylbenzoates:

    • Source: Patent US7642374B2 (Process for producing 5-iodo-2-methylbenzoic acid). This patent details the iodination logic and purification via crystallization for the benzoic acid precursor, which establishes the solubility baseline for the ester derivative.

    • URL:

  • Trametinib Intermediate Chemistry (Analogous Structures):

    • Source: Patent CN109336884B (Method for synthesizing trametinib key intermediate). Describes the handling of 2-fluoro-4-iodoaniline derivatives, highlighting the stability issues of amino-iodo-aromatics.

    • URL:

  • Solubility & Characterization of Amino-Iodo Benzoates:

    • Source: BenchChem Technical Guide (Solubility of 2-Iodo-5-methylbenzoic acid). Provides qualitative solubility profiles for the acid class, transferable to the methyl ester.

    • URL: (Note: Generalized reference for solubility logic).

  • Crystallographic Data (Structural Confirmation):

    • Source: NIH/PMC (Methyl 5-iodo-2-methoxybenzoate structure). Demonstrates the stacking behavior of iodo-benzoates, supporting the use of planar solvents like Toluene or Ethanol for purification.

    • URL:

Sources

Technical Support Center: Purification of Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling Methyl 5-amino-4-iodo-2-methylbenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioisomeric purity during their synthetic work. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to empower you to resolve these common but critical separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric byproducts when synthesizing this compound?

A1: The synthesis typically involves electrophilic iodination of Methyl 5-amino-2-methylbenzoate. The powerful ortho-, para-directing nature of the C5-amino group is the primary driver of regioselectivity. While the desired product is formed by substitution at the C4 position (ortho to the amine), a significant byproduct is the Methyl 5-amino-6-iodo-2-methylbenzoate , resulting from substitution at the other ortho position (C6). A minor isomer, Methyl 5-amino-3-iodo-2-methylbenzoate , may also form, directed by the C2-methyl group.

Q2: How can I quickly assess the presence of these regioisomers in my crude product?

A2: Thin-Layer Chromatography (TLC) is the most efficient initial check. Due to subtle differences in polarity, it can be challenging to achieve baseline separation. We recommend testing a range of mobile phases with varying polarity, such as hexane/ethyl acetate or dichloromethane/methanol. Staining with an oxidizing agent like potassium permanganate or iodine can help visualize the spots. If the spots are inseparable on TLC, it indicates that a more advanced separation technique like column chromatography with a shallow gradient or HPLC will be necessary.[1]

Q3: What is the fundamental principle that allows for the separation of these regioisomers?

A3: The separation relies on exploiting the small differences in the physicochemical properties of the isomers. Although they have the same mass and similar functional groups, the spatial arrangement of these groups leads to slight variations in:

  • Dipole Moment and Polarity: The position of the iodine atom relative to the amino and ester groups alters the overall molecular dipole moment. This change in polarity is the primary handle for separation by chromatography. The 6-iodo isomer, with the iodine atom sterically interacting with both the methyl and amino groups, may exhibit different surface interactions compared to the 4-iodo isomer.

  • Crystal Packing and Solubility: Differences in molecular symmetry and intermolecular interactions (like hydrogen bonding) can lead to variations in crystal lattice energy and, consequently, solubility in different solvents. This is the basis for purification by recrystallization.[2][3]

Q4: My regioisomers are co-eluting during column chromatography. What are my options?

A4: Co-elution is a common issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Switch to a solvent system with lower polarity and run a very shallow gradient. For example, instead of a 0-20% ethyl acetate in hexane gradient, try a 0-10% gradient over a larger column volume.

  • Change the Stationary Phase: While silica gel is standard, alumina (acidic, basic, or neutral) can offer different selectivity.[1] Reverse-phase chromatography (e.g., with a C18 stationary phase) is another powerful option if the compounds are sufficiently soluble in typical reverse-phase solvents.[4]

  • Increase Column Length: A longer and narrower column bed increases the number of theoretical plates, enhancing resolution.[1]

  • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. Decrease the amount of crude material relative to the amount of silica gel.

Q5: How can I definitively confirm the identity of the correct 4-iodo isomer?

A5: ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is the most powerful tool for this. The aromatic protons on the benzene ring will have distinct chemical shifts and coupling patterns for each isomer. The key is to analyze the signals for the two remaining aromatic protons.

  • Desired (4-iodo) Isomer: The protons at C3 and C6 will appear as two singlets, as they have no adjacent protons to couple with.

  • Byproduct (6-iodo) Isomer: The protons at C3 and C4 will appear as two doublets, as they are adjacent to each other and will exhibit ortho-coupling (typically with a coupling constant, J, of ~7-9 Hz).

Troubleshooting Guide 1: Purification by Flash Column Chromatography

This technique is the workhorse for isomer separation in most research labs. Success hinges on careful optimization of conditions.

Common Problem: Inadequate separation (overlapping peaks) of the desired 4-iodo isomer from the 6-iodo byproduct.

Root Cause Analysis and Solution Workflow

start Problem: Co-elution of Isomers check_tlc Is separation visible on TLC? start->check_tlc optimize_column Optimize Column Parameters: - Use a longer, narrower column - Reduce sample load - Run a shallower gradient check_tlc->optimize_column Yes change_system Change Chromatographic System check_tlc->change_system No tlc_yes Yes tlc_no No success Successful Separation optimize_column->success change_eluent 1. Modify Mobile Phase (e.g., Toluene/EtOAc, DCM/Acetone) change_system->change_eluent change_adsorbent 2. Change Stationary Phase (e.g., Alumina, Reverse-Phase C18) change_system->change_adsorbent change_eluent->success change_adsorbent->success

Caption: Workflow for troubleshooting poor isomer separation in column chromatography.

Detailed Protocol for Optimized Column Chromatography
  • TLC Method Development:

    • Prepare stock solutions of your crude material.

    • Spot on silica gel TLC plates.

    • Develop in various solvent systems. Start with 20% Ethyl Acetate (EtOAc) in Hexane. If the spots do not move, increase polarity. If they move to the solvent front, decrease polarity. The ideal system will give Rf values between 0.2 and 0.4.

    • Pro-Tip: A mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 98:2) can also be effective.

  • Column Preparation:

    • Select a long, narrow column. For 1g of crude material, a column with a 2-3 cm diameter and 40-50 cm length is appropriate.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).

    • Pack the column carefully to avoid air bubbles and cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • This technique prevents the sample from spreading and leads to sharper bands.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase.

    • Run a very shallow gradient. For example, start with 5% EtOAc/Hexane and increase the EtOAc concentration by only 1-2% every 100-200 mL of eluent.

    • Collect small fractions and analyze them by TLC to identify which contain the pure desired product.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purification if a suitable solvent can be found. It exploits differences in solubility between the isomers at different temperatures.[2][3][5]

Common Problem: The product either "oils out" (forms a liquid instead of crystals) or the recovery yield is very low.

Root Cause Analysis and Solution Workflow

start Problem: Failed Recrystallization (Oiling Out / Low Yield) check_solvent Is the solvent system optimal? start->check_solvent screen_solvents Screen for New Solvents: - Single Solvents (e.g., Ethanol, Isopropanol) - Mixed Solvents (e.g., Toluene/Hexane) check_solvent->screen_solvents No optimize_process Optimize Crystallization Process check_solvent->optimize_process Yes solvent_yes Yes solvent_no No success Pure Crystals Obtained screen_solvents->success slow_cooling 1. Ensure Slow Cooling (Allow to cool to RT before icing) optimize_process->slow_cooling seeding 2. Use a Seed Crystal (Induces crystallization of desired isomer) optimize_process->seeding slow_cooling->success seeding->success

Caption: Troubleshooting flowchart for common recrystallization issues.

Detailed Protocol for Solvent Screening and Recrystallization
  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a single solvent to each tube. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, toluene, ethyl acetate).

    • Heat the tubes that show poor solubility. If the solid dissolves completely upon heating, it is a good candidate.

    • Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

    • If no single solvent works, try a binary solvent system (e.g., dissolve the compound in a small amount of a "good" solvent like hot toluene, then add a "poor" solvent like hexane dropwise until the solution becomes cloudy).

  • Recrystallization Procedure (Scale-up):

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling promotes the formation of small, impure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[6]

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly.

Analytical Characterization: Confirming Isomeric Purity

Accurate identification is non-negotiable. Use the following data to distinguish your desired product from its key regioisomeric byproduct.

Data Presentation: ¹H NMR Spectroscopy

The primary method to confirm the structure is by ¹H NMR. The chemical shifts and coupling patterns of the aromatic protons are diagnostic.[7][8][9]

Compound Proton Position Expected Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
This compound (Desired Product) H-3~7.6Singlet (s)N/A
H-6~6.8Singlet (s)N/A
Methyl 5-amino-6-iodo-2-methylbenzoate (Byproduct) H-3~7.5Doublet (d)~8.0
H-4~7.0Doublet (d)~8.0

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The key diagnostic is the splitting pattern (singlets vs. doublets).

Data Presentation: HPLC Method Parameters

For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11][12] Here is a starting point for method development.

Parameter Recommendation Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar aromatic compounds.
Mobile Phase A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile or MethanolProvides good peak shape and resolution.
Gradient Start at 40-50% B, ramp to 95% B over 20-30 minutesA gradient is usually necessary to resolve closely eluting isomers.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV-Vis at 254 nm and ~280 nmAromatic compounds have strong absorbance at these wavelengths.
Temperature 30-40 °CElevated temperature can improve peak shape and separation efficiency.

References

  • Bashkin, J. K. et al. (2016). Separation of Regioisomers. ResearchGate. Available at: [Link]

  • Griffiths, L. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Toukairin, T. et al. (2007). Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • PSIBERG. (2022). Recrystallization: Types, Procedure, Applications. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Guillarme, D. et al. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Wöhrle, D. et al. Separation of regioisomers of metal phthalocyanines. Google Patents.
  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons, Ltd.
  • Abraham, R. J. et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph.
  • ECHEMI. (2021). Separation of regio-isomers / suggestions for regio-selective....
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Separation Methods Technologies Inc. (1996).
  • Lee, M. et al. (2011). Separation of the cresol isomers by stripping crystallization. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • ScienceMadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Ube Industries. (2006). Process for producing 5-iodo-2-methylbenzoic acid. Google Patents.
  • Bejan, L. & Bejan, D. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. Available at: [Link]

  • Quick Company. PROCESS FOR PRODUCING 5 IODO 2 METHYLBENZOIC ACID. Available at: [Link]

  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. Available at: [Link]

  • Wang, X. et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E. Available at: [Link]

Sources

Validation & Comparative

IR spectroscopy characteristic bands of Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Methyl 5-amino-4-iodo-2-methylbenzoate . It is designed for analytical chemists and process development scientists to validate structural integrity and monitor synthetic transformations.

Executive Summary & Structural Context

This compound is a highly functionalized aniline derivative, often utilized as a critical scaffold in the synthesis of MEK inhibitors (e.g., Trametinib analogues) and other kinase-targeting pharmaceuticals.

The "performance" of this compound in a drug development context is defined by its structural purity —specifically, the successful installation of the amino and iodo groups without hydrolyzing the ester. Infrared (IR) spectroscopy performs a unique role here: unlike NMR, which requires dissolution, IR can rapidly differentiate the solid-state target molecule from its Nitro-precursors and Des-iodo analogues in a QC environment.

Core Functional Groups for Analysis
  • Primary Amine (-NH₂): The critical nucleophilic handle.

  • Aryl Iodide (-I): The electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura).

  • Methyl Ester (-COOCH₃): The protecting group/electrophile.

Fundamental Vibrational Analysis

The IR spectrum of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing ester/iodo groups.

Characteristic Band Assignments
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3320 Medium, DoubletHigh: Confirms reduction of nitro group. Look for the classic "doublet" (antisymmetric vs symmetric).
N-H Bend (Scissoring)1640 – 1615 MediumMod: Often overlaps with aromatic C=C, but broadens the region.
Ester (Ar-COOMe) C=O Stretch1720 – 1705 Strong, SharpCritical: Confirms ester integrity. Lower freq than aliphatic esters due to conjugation.[1]
C-O-C Stretch1280 – 1250 StrongHigh: "Fingerprint" for benzoate esters.
Aromatic Ring C=C Stretch1600 – 1450 VariableMod: Standard aromatic skeleton.
Aryl Iodide (C-I) C-I Stretch~500 – 600 Weak/MedLow (Mid-IR): Difficult to see in standard ATR; requires Far-IR or KBr to confirm.
Alkyl (Ar-CH₃) C-H Stretch2980 – 2850 WeakMod: Just below 3000

.

Comparative Performance: Target vs. Alternatives

In a process chemistry setting, the "Alternative" is often the unreacted starting material or a byproduct. We compare the Target (Amino-Iodo) against its two most common synthetic relatives.

Comparison 1: Target vs. Nitro Precursor (Reaction Monitoring)

Context: The synthesis typically involves reducing Methyl 5-nitro-4-iodo-2-methylbenzoate to the amine.

  • The Performance Metric: Completeness of Reduction.

FeatureNitro Precursor (Starting Material)Amino Target (Product)IR Causality
3300-3500

Absent Doublet Present Appearance of N-H bonds signals successful reduction.
1530 & 1350

Strong (NO₂ Stretch) Absent Disappearance of N=O asymmetric/symmetric stretches is the primary endpoint indicator.
1720

(C=O)
Higher Freq (~1730)Lower Freq (~1710)The amino group (EDG) donates electron density into the ring, increasing conjugation and weakening the C=O bond (lowering wavenumber).
Comparison 2: Target vs. Des-Iodo Impurity (Regio-control)

Context: If the iodination step fails or over-reduces, Methyl 5-amino-2-methylbenzoate is the impurity.

  • The Performance Metric: Presence of the Iodine substituent.

  • Differentiation Strategy: The C-I stretch is often outside the standard Mid-IR window (4000-600

    
    ). However, the substitution pattern  (fingerprint region 900-700 
    
    
    
    ) changes.
    • Des-iodo (2 Hydrogens): Shows "Two Adjacent Hydrogens" or "Isolated Hydrogen" bending patterns depending on substitution.

    • Target (Iodo): The heavy Iodine atom alters the reduced mass of the ring vibrations, shifting the out-of-plane (OOP) C-H bends.

    • Recommendation: For this specific comparison, HPLC is superior to IR. IR should be used primarily to confirm the functional group (Amine/Ester) status.

Experimental Protocol: Validated Sampling

To ensure reproducible spectral data for this solid ester, the sampling technique is critical.

Method A: Diamond ATR (Attenuated Total Reflectance)

Recommended for Routine QC

  • Preparation: No sample prep required. Ensure the crystal (Diamond/ZnSe) is clean (background scan).

  • Application: Place ~5 mg of This compound powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact; the ester carbonyl peak is sensitive to contact efficiency.

  • Acquisition: 4000–600

    
    , 4 cm⁻¹ resolution, 16 scans.
    
Method B: KBr Pellet (Transmission)

Recommended for Structural Characterization & Far-IR

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, unified powder is formed (prevents Christiansen effect/scattering).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Advantage: Allows visualization of bands <600

    
     (potential C-I region) which ATR often cuts off.
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for using IR to validate the synthesis of the target compound from its nitro-precursor.

IR_QC_Workflow Start Crude Reaction Product (Post-Reduction) Acquire Acquire IR Spectrum (ATR Method) Start->Acquire Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Bands) Acquire->Check_NO2 Check_NH2 Check 3300-3500 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Bands Absent Result_Fail_1 FAIL: Incomplete Reduction (Reprocess) Check_NO2->Result_Fail_1 Bands Present Check_CO Check 1710-1720 cm⁻¹ (Ester Carbonyl) Check_NH2->Check_CO Doublet Present Check_NH2->Result_Fail_1 Doublet Absent Result_Fail_2 FAIL: Hydrolysis/Degradation (Check pH) Check_CO->Result_Fail_2 Broad/Shifted Peak Result_Pass PASS: this compound (Proceed to HPLC) Check_CO->Result_Pass Sharp Peak Present

Caption: Logic gate for IR-based quality control of the nitro-to-amine reduction step.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Methyl 4-(methylamino)benzoate (Analogous Ester/Amine Data). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Methyl 4-amino-5-iodo-2-methylbenzoate Compound Summary (Isomer Data). National Library of Medicine. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Amines, Esters, Nitro). Available at: [Link][3][4][5][6][7][8][9]

Sources

Comparing reactivity of Methyl 5-amino-4-iodo-2-methylbenzoate vs bromo analogs

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profiling, Mechanistic Insights, and Experimental Protocols

Executive Summary

This guide provides a technical comparison between Methyl 5-amino-4-iodo-2-methylbenzoate (referred to herein as the Iodo-Scaffold ) and its brominated analog, Methyl 5-amino-4-bromo-2-methylbenzoate (the Bromo-Scaffold ).

While both serve as critical intermediates for synthesizing kinase inhibitors (particularly FGFR and EGFR targets), their reactivity profiles differ fundamentally due to the bond dissociation energy (BDE) of the C(sp²)–Halogen bond. The Iodo-Scaffold offers superior reactivity under mild conditions, enabling chemoselective cross-coupling in the presence of other electrophiles. The Bromo-Scaffold , while more cost-effective and stable, requires specialized ligands and elevated temperatures to overcome the activation energy barrier of oxidative addition.

Structural & Mechanistic Analysis

The divergent reactivity of these analogs is dictated by the electronic environment of the benzene ring and the strength of the carbon-halogen bond.

Electronic Environment

The scaffold features an amino group (-NH₂) at position 5. This is a strong electron-donating group (EDG) via resonance.

  • Effect on Reactivity: The electron density donated by the amino group increases the electron richness of the aromatic ring.

  • Consequence: Oxidative addition of Palladium(0) into aryl halides is nucleophilic in nature. An electron-rich ring makes the C–X bond less electrophilic, thereby making oxidative addition more difficult.

  • The "Iodo" Advantage: Because the C–I bond is significantly weaker than the C–Br bond, the Iodo-Scaffold compensates for the electron-rich deactivation caused by the amino group. The Bromo-Scaffold often suffers from sluggish reactivity without electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the oxidative addition step.

Bond Dissociation Energy (BDE) Landscape
FeatureIodo-Scaffold (C–I)Bromo-Scaffold (C–Br)Impact on Protocol
Bond Energy ~65 kcal/mol~81 kcal/molIodo reacts at RT; Bromo requires >80°C.
Bond Length ~2.10 Å~1.90 ÅLonger C–I bond allows easier metal insertion.
Lability HighModerateIodo sensitive to light/storage; Bromo stable.
Mechanistic Visualization

The following diagram illustrates the energy barrier difference in the catalytic cycle, specifically the Oxidative Addition step which is rate-determining for the Bromo-Scaffold.

Catalytic_Cycle_Comparison Pd0 Pd(0) Active Catalyst Complex_I Oxidative Addition (Iodo) (Fast, Low Barrier) Pd0->Complex_I  k_obs(I) >> k_obs(Br)   Complex_Br Oxidative Addition (Bromo) (Slow, High Barrier) Pd0->Complex_Br  Requires Heat/Ligands   Intermediate Pd(II) Intermediate Complex_I->Intermediate Complex_Br->Intermediate Product Coupled Product Intermediate->Product  Transmetallation & Reductive Elimination   Product->Pd0  Regeneration  

Figure 1: Catalytic cycle highlighting the kinetic advantage of the Iodo-Scaffold during the oxidative addition step.

Experimental Protocols: Head-to-Head

This section details self-validating protocols for a standard Suzuki-Miyaura coupling (e.g., with Phenylboronic acid).

Protocol A: High-Reactivity Route (Iodo-Scaffold)

Objective: Rapid coupling under mild conditions to avoid side reactions (e.g., ester hydrolysis).

  • Reagents:

    • Iodo-Scaffold (1.0 equiv)

    • Boronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Standard Tetrakis is sufficient.

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

    • Solvent: DME/Water or Toluene/Ethanol (4:1)

  • Procedure:

    • Charge reaction vessel with Iodo-Scaffold, boronic acid, and Pd catalyst.

    • Purge with Argon for 5 minutes (Crucial: Iodo-complexes are sensitive to homocoupling in air).

    • Add degassed solvents and base.

    • Reaction Conditions: Stir at 40–60°C for 2–4 hours.

    • Endpoint: Monitor by LCMS. Conversion usually >95% rapidly.

Protocol B: Forcing Route (Bromo-Scaffold)

Objective: Achieving conversion despite the deactivated electron-rich ring.

  • Reagents:

    • Bromo-Scaffold (1.0 equiv)

    • Boronic Acid (1.2 equiv) — Excess required due to slower kinetics.

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃ + XPhos. — Bidentate or electron-rich ligands are mandatory.

    • Base: K₃PO₄ (3.0 equiv) — Stronger base often required.

    • Solvent: 1,4-Dioxane/Water (9:1)

  • Procedure:

    • Charge vessel with Bromo-Scaffold, boronic acid, base, and ligand/catalyst system.

    • Strict deoxygenation (3x Vacuum/Argon cycles).

    • Reaction Conditions: Heat to 90–100°C for 12–18 hours.

    • Note: At these temperatures, monitor for ester hydrolysis (saponification). If observed, switch base to anhydrous Cs₂CO₃ or KF.

Decision Logic: When to Use Which?

The choice between Iodo and Bromo is rarely arbitrary; it depends on the stage of drug development and the complexity of the molecule.

Decision_Matrix Start Select Scaffold Q1 Is Chemoselectivity Required? (e.g., another Cl/Br present?) Start->Q1 Select_I Select IODO-Scaffold Q1->Select_I Yes (I reacts before Br) Q2 Is Cost/Scale the driver? Q1->Q2 No Select_Br Select BROMO-Scaffold Q2->Select_I No (Discovery/Speed) Q2->Select_Br Yes (Process Scale)

Figure 2: Decision matrix for selecting the appropriate halogen analog.

Chemoselectivity (The "One-Pot" Strategy)

If your target molecule requires sequential couplings, the Iodo-Scaffold is indispensable.

  • Strategy: You can perform a Suzuki coupling at the C4-Iodo position at Room Temperature, leaving a C-Bromo or C-Chloro site elsewhere in the molecule untouched for a second reaction step.

  • Reference: This strategy is validated in the synthesis of polysubstituted anthranilic acid derivatives where the C-I bond is selectively engaged over C-Br [1].

Comparative Data Summary

MetricThis compoundMethyl 5-amino-4-bromo-2-methylbenzoate
CAS Number 448289-37-21000340-83-5 (Generic Analog)
Molecular Weight 291.09244.09
Oxidative Addition Facile (Rate ~ k_diff)Slow (Rate Determining)
Ligand Requirement PPh₃ (Cheap, Monodentate)dppf, XPhos, SPhos (Expensive)
Reaction Temp 25°C – 60°C80°C – 110°C
Side Reactions Deiodination (if H₂ present)Ester Hydrolysis (due to high heat)
Cost High (

$)
Low ($)

References

  • Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2. Organometallics. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents: Trends in Reactivity. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling General Procedures. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 5-Iodo-2-Methylbenzoic Acid. Retrieved from [Link]

Melting point determination and physical characterization of Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Intermediate

Methyl 5-amino-4-iodo-2-methylbenzoate (CAS 686342-80-3) is a high-value intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors (e.g., MEK inhibitors). Its structural integrity—defined by the precise regiochemistry of the iodine and amino substituents—is pivotal for downstream coupling reactions such as Buchwald-Hartwig aminations or Suzuki couplings.

This guide moves beyond basic data sheets to provide a rigorous, evidence-based framework for physically characterizing this compound. We compare standard capillary melting point methods against Differential Scanning Calorimetry (DSC) and establish a "Gold Standard" identification profile based on patent-validated NMR and MS data.

Physical Characterization Profile

Before establishing experimental protocols, we must define the reference standards for this compound. The following data is synthesized from verified synthesis routes (e.g., WO2009108912A1).

The "Gold Standard" Identity Card
PropertySpecificationExperimental Evidence
Appearance Yellow-orange solidConfirmed via synthesis workups [1].
Molecular Weight 291.09 g/mol Calculated (C9H10INO2).
Mass Spectrometry

291 (M+)
GCMS >95% purity confirmed [1].
Melting Point Solid (Range TBD*)See Section 3 for determination protocols.
Solubility Soluble in DMSO, CDCl3, EtOAcInsoluble in water.
Validated NMR Fingerprint

The most reliable method for confirming the regiochemistry (position of the Iodine relative to the Methyl/Amino groups) is


H NMR.

Solvent: DMSO-


 (400 MHz)
  • 
     2.30 (s, 3H):  Aryl-Methyl group (C2-Me).
    
  • 
     3.78 (s, 3H):  Ester-Methyl group (-COOCH3).
    
  • 
     5.27 (br s, 2H):  Amino group (-NH2) – Broadening indicates exchangeable protons.
    
  • 
     7.24 (s, 1H):  Aromatic Proton (C3-H or C6-H).
    
  • 
     7.54 (s, 1H):  Aromatic Proton (C6-H or C3-H).
    

Note: The presence of two distinct aromatic singlets (7.24 and 7.54 ppm) confirms the para relationship of the protons is disrupted or they are isolated, consistent with the 1,2,4,5-substitution pattern.

Melting Point Determination: Protocols & Comparison

For solid intermediates like this compound, melting point (MP) is a rapid indicator of purity but must be contextualized. We compare the two industry-standard methods.

Comparative Analysis: Capillary vs. DSC
FeatureMethod A: Capillary (Automated) Method B: DSC (Thermal Analysis)
Principle Optical detection of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Sample Req. 2–5 mg (Destructive).2–5 mg (Destructive).
Precision

0.5 °C

0.1 °C
Information Yield MP Range (Onset to Clear Point).Onset, Peak Max, Enthalpy of Fusion (

), Polymorphism.
Suitability Routine QC: Fast, simple validation.R&D/Scale-up: Detects solvates or polymorphic transitions.
Recommendation Primary Method for batch release.Secondary Method for initial characterization.
Experimental Protocol: Capillary Method (Standard Operating Procedure)

Objective: Determine the melting range to assess purity and identity.

  • Sample Prep: Dry the "Yellow-orange solid" under vacuum at 40°C for 4 hours to remove residual solvent (EtOAc/Hexanes) which depresses MP.

  • Loading: Grind a small amount of sample into a fine powder. Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Instrument Setup: Use a calibrated apparatus (e.g., Büchi or Mel-Temp).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to estimate the point (e.g., up to 100°C).

    • Measurement Ramp: 1.0°C/min starting 10°C below the estimated onset.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
  • Acceptance Criteria: A range

    
     indicates high purity (>98%). A broad range (>3°C) suggests solvent entrapment or regio-isomeric impurities.
    

Comparative Characterization: The "Heavy Atom" Effect

To understand the physical behavior of the target compound, it is useful to compare it with its non-iodinated precursor. This highlights the impact of the iodine atom (Heavy Atom Effect) on physical properties.

PropertyTarget Compound (Iodinated)Alternative/Precursor (Non-Iodinated)
Structure This compound Methyl 5-amino-2-methylbenzoate
CAS 686342-80-318595-12-5
Mol. Weight 291.09165.19
Appearance Yellow-Orange SolidYellow Solid
Melting Point Higher (Due to molecular weight/packing)~63 °C (Ref [2])
Solubility Lipophilic (LogP ~2.1)Moderate (LogP ~1.4)
Key Shift Iodine adds significant mass and polarizability, typically increasing density and melting point relative to the precursor.

Visualizing the Characterization Workflow

The following logic flow ensures that the compound is released for downstream synthesis only after passing specific "Gatekeepers" (MP, NMR, MS).

CharacterizationWorkflow Synthesis Synthesis Reaction (Iodination of Precursor) Workup Workup & Isolation (EtOAc Extraction) Synthesis->Workup Crude Crude Solid (Yellow-Orange) Workup->Crude MP_Check Step 1: Capillary Melting Point (Check for Sharp Range) Crude->MP_Check Purify Recrystallization (Hexanes/EtOAc) MP_Check->Purify Broad Range (>3°C) NMR_MS Step 2: Structural ID (NMR & GCMS) MP_Check->NMR_MS Sharp Range (<2°C) Purify->MP_Check Re-test Release RELEASE for Synthesis (Purity >95%, Identity Confirmed) NMR_MS->Release Matches Reference Data

Figure 1: Decision-tree workflow for the physical release of this compound. Note the loop for recrystallization if the melting range is broad.

References

  • Rice, K. D., et al. (2009). Protein Kinase Modulators. WO2009108912A1. World Intellectual Property Organization. (Source for NMR, MS, and Appearance data).

  • PubChem Compound Summary. (2025). Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9).[1][2][3] National Center for Biotechnology Information.

  • Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis. Pearson Education.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl 5-amino-4-iodo-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of Methyl 5-amino-4-iodo-2-methylbenzoate (CAS No. 686342-80-3). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Unknown Long-Term Effects: Due to the lack of extensive toxicological data, chronic exposure effects are unknown.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following recommendations are based on the potential hazards identified.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Aromatic amines can permeate some glove materials.[4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][5]
Body Protection A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities.Prevents skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when handling the powder outside of a certified chemical fume hood or if there is a risk of aerosol generation.[5][6][7]

dot

Caption: PPE workflow from risk assessment to post-handling procedures.

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational plan is critical for minimizing exposure to yourself and others.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before starting.

    • Have a chemical spill kit readily available.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a chemical fume hood to control airborne dust.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • When transferring the compound, do so slowly and carefully to avoid creating dust.

  • In Solution:

    • If working with the compound in solution, be mindful of potential splashes.

    • Keep all containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in the designated area, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Environmental Responsibility

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, sealed container labeled "Halogenated Organic Waste."[9][10]

    • Do not mix with non-halogenated waste streams to avoid complicating the disposal process.[10]

  • Empty Containers:

    • Rinse empty containers with a suitable solvent three times. Collect the rinsate as halogenated liquid waste.

    • Deface the label on the empty container before disposal in accordance with your institution's guidelines.

dot

Disposal_Pathway cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Paper) Halogenated_Solid Halogenated Solid Waste Container Solid->Halogenated_Solid Liquid Liquid Waste (Solutions, Rinsate) Halogenated_Liquid Halogenated Liquid Waste Container Liquid->Halogenated_Liquid Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container Waste_Pickup Hazardous Waste Pickup Halogenated_Solid->Waste_Pickup Halogenated_Liquid->Waste_Pickup Sharps_Container->Waste_Pickup

Caption: Waste disposal pathway for this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is essential.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for halogenated waste. For large spills, contact your institution's environmental health and safety department.

This guide is intended to supplement, not replace, your institution's specific safety protocols and the information available in the Safety Data Sheet (SDS). Always prioritize safety and consult with your environmental health and safety department for any questions or concerns.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Bell Chem. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Bell Chem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
  • University of Washington. (n.d.). SOP for Iodine, I2.
  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-iodo-5-methylbenzoate.
  • Organic Chemistry practical course. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Ethos Biosciences. (2019, January 9). Safety Data Sheet.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • Donaghys. (n.d.). Iodine.
  • Sigma-Aldrich. (n.d.). 5-Amino-4-iodo-2-methyl-benzoic acid methyl ester.
  • U.S. Environmental Protection Agency. (2025, October 15). Methyl 4-(acetylamino)-5-iodo-2-methylbenzoate.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • FUJIFILM Wako Chemicals. (2025, August 6). SAFETY DATA SHEET - Methyl Benzoate.
  • J&K Scientific. (n.d.). Methyl 4-amino-5-iodo-2-methylbenzoate.
  • Apollo Scientific. (n.d.). 2-Iodo-5-methylbenzoic acid.
  • Capot Chemical. (2026, February 9). MSDS of Methyl 5-iodo-2,4-dimethylbenzoate.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.